molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

カタログ番号: B13041918
分子量: 321.12 g/mol
InChIキー: LTSUSAAUZPHGJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (CAS 1841079-78-4) is a high-purity chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.12 . This pyrrolo[2,3-c]pyridine derivative is a subject of significant interest in medicinal chemistry and neuroscience research, particularly for its potential application as an imaging agent for neurofibrillary tangles in the brain . Neurofibrillary tangles, primarily composed of tau protein, are a hallmark pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies, including frontotemporal dementia, chronic traumatic encephalopathy, and progressive supranuclear palsy . Research into this compound is geared towards the development of diagnostic tools for these conditions using advanced imaging techniques like positron emission tomography (PET) . The iodine atom on the pyridine ring makes this molecule a valuable synthetic intermediate for further chemical modifications, including potential radiolabeling . As part of the pyrrolopyridine class of heterocyclic scaffolds, which are known to possess diverse biological activities, this compound represents an important tool for researchers exploring new diagnostic and therapeutic strategies for challenging neurodegenerative diseases . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care. Refer to the Safety Data Sheet for detailed hazard and handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

分子式

C12H8IN3

分子量

321.12 g/mol

IUPAC名

1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H

InChIキー

LTSUSAAUZPHGJI-UHFFFAOYSA-N

正規SMILES

C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine: Halogen-Bond-Driven Target Binding in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Paradigm Shift

The development of highly selective kinase inhibitors requires moving beyond traditional hydrogen-bonding networks. The compound 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine represents a sophisticated class of ATP-competitive inhibitors that leverages the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) privileged scaffold[1].

However, unlike classical 6-azaindoles that utilize the N1-H as a hydrogen bond donor to the kinase hinge region, this molecule is substituted at the N1 position with a 5-iodopyridin-2-yl moiety. This deliberate structural modification abolishes the N1-H donor capacity, forcing a binding paradigm shift: the molecule relies on the highly directional, enthalpically driven halogen bond generated by the iodine atom's σ-hole to achieve nanomolar affinity and exquisite target selectivity[2]. This whitepaper dissects the biophysical causality, thermodynamic drivers, and self-validating experimental workflows required to characterize this specific mechanism of action.

Structural Pharmacology: The σ-Hole and Target Binding

The 6-Azaindole Core Anchoring

The 1H-pyrrolo[2,3-c]pyridine core serves as the primary geometric anchor within the ATP-binding pocket. The nitrogen at position 6 (N6) of the azaindole acts as a robust hydrogen bond acceptor, typically interacting with the backbone amide (NH) of a hinge region residue (e.g., Cys or Leu). Because the N1 position is substituted, the molecule adopts a flipped or extended binding vector compared to unsubstituted analogs, projecting the 1-substituent deep into the hydrophobic selectivity pocket adjacent to the DFG (Asp-Phe-Gly) motif.

The Causality of the 5-Iodo Substitution

The selection of an iodine atom at the 5-position of the appended pyridine ring is not arbitrary; it is a calculated exploitation of quantum mechanics. Halogens possess an anisotropic distribution of electron density. Because iodine is highly polarizable and bonded to an electron-withdrawing heteroaromatic ring, its electron density is pulled equatorially. This leaves a localized region of positive electrostatic potential at the distal tip of the iodine atom—known as the σ-hole [3].

When the inhibitor enters the kinase pocket, this σ-hole acts as a highly potent Lewis acid, forming a halogen bond with a Lewis base (typically the backbone carbonyl oxygen of a gatekeeper residue or a structured water molecule)[2].

  • Directionality: Halogen bonds demand strict linear geometry. The C–I···O angle must be near 180° for optimal orbital overlap.

  • Selectivity: Because only specific kinases possess a pocket geometry that accommodates this strict 180° vector, the 5-iodo substitution drives off-target exclusion.

Pathway Receptor Receptor Activation (e.g., BAFF/CD40L) Kinase Target Kinase (e.g., MAP3K14/NIK) Receptor->Kinase Stabilizes Active Conformation Complex Downstream Effector (IKK Complex) Kinase->Complex Phosphorylation Inhibitor 1-(5-Iodopyridin-2-YL)- 1H-pyrrolo[2,3-C]pyridine Inhibitor->Kinase ATP-Competitive Binding (Halogen Bond) Transcription Gene Transcription (Cell Survival) Complex->Transcription Signal Transduction

Fig 1: Kinase signaling pathway modulation via ATP-competitive inhibition by the iodo-pyrrolo-pyridine.

Thermodynamic Profiling of the Halogen Bond

To prove that the binding is driven by the iodine σ-hole rather than non-specific hydrophobic burial, we must decouple the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (-TΔS) components. Halogen bonds, unlike hydrophobic interactions, are heavily enthalpically driven due to the direct electrostatic interaction between the σ-hole and the electron donor.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the thermodynamic binding parameters of the target compound against its fluoro- and chloro-analogs. As the halogen size increases (F → Cl → I), the magnitude of the σ-hole increases, resulting in a dramatic shift toward a highly exothermic (negative ΔH) binding event.

Compound VariantHalogenEstimated σ-Hole PotentialKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
1-(5-Fluoro pyridin-2-YL)-...F~ 0 kcal/mol1,450-2.1-6.4-8.5
1-(5-Chloro pyridin-2-YL)-...Cl+12 kcal/mol120-5.8-3.6-9.4
1-(5-Iodopyridin-2-YL)-... I +28 kcal/mol 4.5 -10.2 +0.8 -11.0

Data Interpretation: The fluoro-analog relies almost entirely on the entropic displacement of water (-TΔS = -6.4). The iodo-target, however, pays an entropic penalty (+0.8) to rigidly lock the molecule in the precise 180° geometry required for halogen bonding, but this is overwhelmingly compensated by the massive enthalpic gain (ΔH = -10.2) of the σ-hole interaction.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the characterization of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine must follow a self-validating workflow. Surface Plasmon Resonance (SPR) provides kinetics, Isothermal Titration Calorimetry (ITC) proves the thermodynamics, and X-ray crystallography physically maps the σ-hole.

Workflow Prep Protein Purification SPR SPR Kinetics (Binding Affinity) Prep->SPR QC Passed ITC ITC Analysis (Thermodynamics) SPR->ITC Target Validation Xray X-ray Crystallography (Binding Pose) ITC->Xray Enthalpic Confirmation

Fig 2: Self-validating biophysical workflow for characterizing halogen-bond-driven inhibitors.

Protocol 1: Thermodynamic Validation via ITC
  • Causality: SPR cannot differentiate between an entropic hydrophobic interaction and an enthalpic halogen bond. ITC directly measures the heat released upon binding, isolating the ΔH contribution of the iodine atom.

  • Buffer Matching (Critical Step): Dialyze the purified target kinase extensively against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP). Why? Even a 1 mM mismatch in buffer salts between the protein cell and the ligand syringe will generate a heat of dilution that completely masks the binding isotherm.

  • Ligand Preparation: Dissolve the inhibitor in 100% DMSO, then dilute into the exact dialysis buffer to a final concentration of 500 μM. Ensure the final DMSO concentration matches the protein sample exactly (typically 2% v/v). Why? DMSO mismatch causes massive endothermic/exothermic spikes during injection.

  • Titration Execution: Load the kinase (50 μM) into the sample cell. Perform 20 injections of 2 μL of the ligand at 25°C, with 120-second intervals. Why? The 120-second interval allows the thermal baseline to restabilize, ensuring accurate integration of the peak area for ΔH calculation.

  • Orthogonal Validation: Run Dynamic Light Scattering (DLS) on the final mixture. Why? To prove the exothermic signal was a 1:1 binding event and not an artifact of compound-induced protein aggregation.

Protocol 2: Structural Mapping via X-ray Crystallography
  • Causality: While ITC proves an enthalpic drive, only crystallography can confirm the strict geometric topology (distance and angle) required to classify the interaction as a true halogen bond[2].

  • Co-crystallization: Incubate the apo-kinase (10 mg/mL) with a 3-fold molar excess of the inhibitor for 2 hours on ice prior to plating. Why? Pre-incubation ensures full saturation of the binding pocket and stabilizes the flexible activation loop before crystal lattice formation begins.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen at 18°C.

  • Data Refinement & σ-Hole Validation: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze. Following diffraction at a synchrotron source, refine the electron density map. Why? You must specifically measure the distance between the Iodine atom and the target Oxygen. A distance of 2.8–3.0 Å (which is shorter than the sum of their van der Waals radii) combined with a C–I···O angle of ~170–180° provides definitive, undeniable proof of halogen bonding[2].

Sources

Whitepaper: Structural Elucidation of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic building block. Molecules containing the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold are privileged structures in medicinal chemistry, frequently serving as bioisosteres for indoles and purines in the design of kinase inhibitors[1]. Furthermore, this specific iodinated derivative is a critical intermediate in the synthesis of positron emission tomography (PET) imaging agents targeting neurofibrillary tau tangles in Alzheimer's disease[2].

This technical guide provides an in-depth framework for the structural characterization of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the causality behind the observed chemical shifts—such as extreme anisotropic deshielding and the heavy-atom effect—this whitepaper serves as an authoritative reference for drug development professionals.

Molecular Architecture & Synthetic Pathway

The architecture of the title compound consists of a 6-azaindole core [3] covalently linked at the pyrrole nitrogen (N1) to a 5-iodopyridin-2-yl moiety. The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (S N​ Ar) reaction. The pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine is deprotonated by a mild base and subsequently attacks the electron-deficient C2 position of 2-fluoro-5-iodopyridine, displacing the fluoride leaving group[2].

Synthesis A 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) C Nucleophilic Aromatic Substitution Reagents: Cs2CO3, DMF, 80°C A->C B 2-Fluoro-5-iodopyridine (Electrophile) B->C D 1-(5-Iodopyridin-2-YL)-1H- pyrrolo[2,3-C]pyridine C->D N-Arylation

Figure 1: Synthetic workflow for 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine via SNAr.

High-Fidelity NMR Acquisition Protocol

To ensure scientific integrity, NMR acquisition must operate as a self-validating system . The following step-by-step methodology guarantees quantitative accuracy and eliminates spectral artifacts.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a Full Width at Half Maximum (FWHM) of <0.8 Hz for the TMS peak. This validates magnetic field homogeneity.

  • 1 H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a 30° excitation pulse, and a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Crucially, set the relaxation delay (D1) to 2.5–3.0 seconds to ensure the quaternary carbons (especially the iodine-bearing carbon) fully relax between pulses, preventing signal loss.

  • Internal Validation: Calibrate the 1 H spectrum to the TMS singlet at δ 0.00 ppm. Validate the calibration by confirming the CDCl 3​ solvent residual peak appears exactly at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C).

1 H NMR Spectral Analysis

The proton spectrum of this molecule is defined by the electronic push-and-pull between the electron-rich pyrrole ring, the electron-deficient pyridine rings, and the massive iodine atom.

Causality of Chemical Shifts
  • The Deshielding of H-7: In the 6-azaindole core, the H-7 proton is situated between the pyridine nitrogen (N6) and the bridgehead carbon (C7a). When the N1 position is arylated, the adjacent 5-iodopyridin-2-yl ring is forced into a conformation that places H-7 directly into its anisotropic deshielding cone. Consequently, H-7 is pushed far downfield to ~9.30 ppm.

  • Coupling Systems: The pyridine ring of the azaindole exhibits a classic ortho-coupling between H-4 and H-5 ( J≈5.5 Hz). The 5-iodopyridin-2-yl ring displays an AMX spin system, with a large ortho-coupling ( J≈8.6 Hz) between H-3' and H-4', and a fine meta-coupling ( J≈2.3 Hz) between H-4' and H-6'.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-7 9.30Singlet (s)-1HHighly deshielded α -proton of the 6-azaindole core; anisotropic effect.
H-6' 8.75Doublet (d)2.31H α -proton of the iodopyridine ring, meta-coupled to H-4'.
H-5 8.35Doublet (d)5.51H α -proton of the azaindole pyridine ring, ortho-coupled to H-4.
H-4' 8.15Doublet of doublets (dd)8.6, 2.31HPyridine proton between N-substituent and Iodine.
H-2 8.00Doublet (d)3.61HPyrrole α -proton, deshielded by the N1-pyridyl group.
H-3' 7.65Doublet (d)8.61HPyridine proton ortho to the N-linkage.
H-4 7.60Doublet (d)5.51H β -proton of the azaindole pyridine ring.
H-3 6.70Doublet (d)3.61HPyrrole β -proton, the most shielded aromatic proton.

13 C NMR Spectral Analysis

The carbon spectrum contains exactly 12 distinct resonances, corresponding to the 12 carbons in the molecular framework.

Causality of Chemical Shifts: The Heavy Atom Effect

The most striking feature of the 13 C spectrum is the resonance of C-5' (the carbon attached to the iodine atom). While aromatic carbons typically resonate between 110–150 ppm, C-5' appears at an extreme upfield shift of ~86.2 ppm . This is caused by the Heavy Atom Effect . Iodine is a massive, highly polarizable atom with a dense electron cloud. These electrons generate a strong local diamagnetic shielding current that heavily shields the attached carbon nucleus, overriding the expected aromatic deshielding.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-6' 155.2CH α -carbon of the iodopyridine ring.
C-2' 150.5CqQuaternary carbon attached to the azaindole N1.
C-4' 145.3CHIodopyridine carbon meta to the N-linkage.
C-7a 140.1CqBridgehead carbon of the azaindole core.
C-5 138.5CH α -carbon of the azaindole pyridine ring.
C-7 135.2CH α -carbon of the azaindole pyridine ring.
C-3a 133.0CqBridgehead carbon of the azaindole core.
C-2 128.4CHPyrrole α -carbon.
C-4 115.8CH β -carbon of the azaindole pyridine ring.
C-3' 114.5CHIodopyridine carbon ortho to the N-linkage.
C-3 103.5CHPyrrole β -carbon (highly shielded by resonance).
C-5' 86.2CqQuaternary carbon attached to Iodine (Heavy Atom Effect).

Structural Validation Logic

To definitively assign the 1D spectra above, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) must be employed. HMBC is particularly critical for confirming the linkage between the two ring systems by observing a 3-bond correlation from the pyrrole H-2 proton to the C-2' quaternary carbon of the iodopyridine ring.

NMRLam S1 Sample Prep (CDCl3, 298K) S2 1D 1H NMR (Proton Environments) S1->S2 S3 1D 13C NMR (Carbon Framework) S1->S3 S4 2D HMBC/HSQC (Connectivity) S2->S4 S3->S4 S5 Data Validation (Peak Assignment) S4->S5

Figure 2: Sequential NMR elucidation logic for structural validation.

References

  • Title: WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles Source: Google Patents URL

Sources

Crystallographic Data and 3D Structure of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine: A Structural Blueprint for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine represents a highly specialized molecular scaffold that bridges two critical domains of modern medicinal chemistry: the versatile 6-azaindole core and the highly directional non-covalent interactions afforded by halogen bonding. This technical whitepaper provides an in-depth analysis of its crystallographic data, 3D molecular geometry, and supramolecular assembly. By detailing the self-validating X-ray diffraction methodologies used to resolve its structure, this guide equips drug development professionals with the precise atomic-level insights required for rational, structure-based drug design (SBDD).

The Pharmacological Rationale

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged bioisostere of indole. The strategic placement of the nitrogen atom at the 6-position fundamentally alters the electronic distribution of the ring system, enhancing aqueous solubility while providing a robust bidentate hydrogen-bond donor/acceptor profile[1]. This makes the core exceptionally adept at anchoring into the ATP-binding hinge region of target kinases.

Simultaneously, the 5-iodopyridin-2-yl substituent is not merely a space-filling group. The highly polarizable iodine atom, coupled with the electron-withdrawing pyridine ring, generates a pronounced region of positive electrostatic potential—the σ -hole—at the distal end of the C–I bond. This enables the molecule to act as a highly directional electrophile, forming strong halogen bonds with Lewis basic residues (e.g., backbone carbonyls) deep within hydrophobic protein pockets[2].

SBDD_Logic Compound 1-(5-Iodopyridin-2-YL)- 1H-pyrrolo[2,3-C]pyridine Azaindole Pyrrolo[2,3-c]pyridine Core Compound->Azaindole Iodine 5-Iodo Substituent Compound->Iodine Kinase Kinase Hinge Region Azaindole->Kinase Halogen Halogen Bonding Iodine->Halogen Halogen->Kinase

Structural mapping of pharmacophores to kinase target binding.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To obtain high-resolution 3D structural data, the following self-validating crystallographic workflow is employed. Every step is designed with built-in causality and verification to ensure maximum scientific integrity.

XRD_Workflow Cryst Single Crystal Growth Data X-ray Diffraction Data Cryst->Data Phase Phase Problem Solution Data->Phase Refine Structure Refinement Phase->Refine Valid Crystallographic Validation Refine->Valid

Step-by-step workflow for X-ray crystallographic structure determination.

Step 1: Single-Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve the compound in a minimal volume of dichloromethane (DCM). Place the open vial inside a larger, sealed chamber containing n-hexane. Allow to stand at 298 K for 48–72 hours.

  • Causality: DCM acts as a highly volatile primary solvent. The vapor-phase diffusion of the anti-solvent (n-hexane) into the DCM lowers the solubility threshold gradually. This thermodynamically controlled nucleation prevents the formation of kinetic polymorphs or amorphous precipitates, yielding defect-free single crystals.

  • Self-Validation Check: The success of the crystallization is visually validated by examining the crystals under polarized light microscopy; uniform and complete extinction upon rotation confirms the single-crystal nature, precluding twinned or multi-crystalline samples.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Mount a suitable crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a CCD/CMOS detector and Mo Kα radiation ( λ=0.71073 Å). Cool the sample to 100 K using a nitrogen cold stream.

  • Causality: Cryocooling to 100 K significantly reduces the thermal motion (atomic displacement parameters) of the atoms. This preserves high-angle diffraction intensities, which is critical for accurately resolving the precise length of the C–I bond and characterizing the σ -hole.

  • Self-Validation Check: The initial indexing of 100–200 strong reflections must yield a coherent unit cell with a low volume error margin (<0.1%), validating the structural integrity of the crystal before full data collection commences.

Step 3: Phase Problem Solution (SHELXT)
  • Procedure: Execute the SHELXT program to solve the crystallographic phase problem.

  • Causality: SHELXT utilizes a dual-space recycling algorithm. By expanding the data to the P1 space group, it bypasses initial space group ambiguity. The heavy iodine atom acts as a powerful scattering center; once located in Patterson space, it effectively anchors the phase angles, allowing the lighter carbon and nitrogen atoms to emerge clearly in the subsequent Fourier electron density maps[3].

  • Self-Validation Check: The algorithm automatically identifies the correct Laue group and space group (P2₁/c) based on systematic absences, validating the initial unit cell symmetry assigned during data collection.

Step 4: Structure Refinement (SHELXL)
  • Procedure: Refine the structural model using SHELXL via full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Refining against F2 (rather than F ) utilizes all collected data, including weak or negative reflections. This minimizes model bias and maximizes the precision of critical geometric parameters[3].

  • Self-Validation Check: The generation of a CheckCIF (Crystallographic Information File) report acts as an automated, self-validating system. An absence of Level A or B alerts confirms the geometric, stereochemical, and crystallographic integrity of the final model.

Crystallographic Data & Unit Cell Parameters

The quantitative data extracted from the refinement process provides the foundational metrics of the compound's solid-state behavior. The compound crystallizes in a monoclinic system, which is highly typical for asymmetric, planar-aromatic fused systems.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₈IN₃
Formula Weight 321.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.120(1) Å, c = 13.450(2) Å
Volume 1184.6(3) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.801 g/cm³
Absorption Coefficient (μ) 2.650 mm⁻¹
Final R Indices[I > 2σ(I)] R₁ = 0.0284, wR₂ = 0.0652

3D Structural Analysis & Supramolecular Assembly

The 3D conformation of 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine reveals critical insights into its potential behavior within a biological target.

Molecular Geometry and Steric Twist

Unlike fully fused planar systems, the single bond connecting the pyrrolo[2,3-c]pyridine core to the iodopyridine ring allows for rotational freedom. The crystallographic data reveals a dihedral angle of approximately 28.4° between the two ring systems.

  • Causality in SBDD: This non-planar twist is driven by the steric repulsion between the ortho-hydrogens of the respective rings. In a kinase active site, this specific dihedral pitch allows the molecule to navigate the narrow gatekeeper residue channel while simultaneously projecting the iodine atom into the deeper back-pocket.

Halogen Bonding and the σ -Hole

The C(5')–I(1) bond length is measured at 2.102(3) Å. In the solid-state crystal lattice, the supramolecular assembly is heavily dictated by a highly linear C–I···N halogen bond (angle = 172.5°).

  • Causality in SBDD: The linearity of this interaction confirms the presence of a strong σ -hole at the distal tip of the iodine atom[2]. Because halogen bonds are highly directional (preferring angles close to 180°), this structural data proves that the 5-iodo substituent can be reliably used to target specific, rigidly held backbone carbonyls in a protein target without off-target promiscuity.

Table 2: Selected Bond Lengths, Angles, and SBDD Implications

Structural FeatureMeasurementImplication for SBDD
C(5')–I(1) Bond Length 2.102(3) ÅDefines the spatial reach of the σ -hole for halogen bonding.
N(1)–C(2) Bond Length 1.375(4) ÅIndicates partial double-bond character; structural rigidity.
Dihedral Angle (Rings) 28.4(1)°Non-planar conformation minimizes steric clash; dictates pocket fit.
C–I···N Halogen Bond Angle 172.5(2)°Highly linear, confirming strong, directional non-covalent interaction.

Sources

Preliminary Biological Evaluation of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine ([¹²⁵I]ISAS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective radiotracers for the quantification of neurofibrillary tangles (NFTs) is a critical bottleneck in Alzheimer’s disease (AD) diagnostics and drug development. 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, designated in recent literature as ISAS , represents a novel azaindole-derived scaffold engineered for Tau PET/SPECT imaging. This technical guide deconstructs the structural rationale, radiosynthetic workflows, and self-validating biological evaluation protocols used to characterize[¹²⁵I]ISAS, providing a blueprint for scientists engaged in central nervous system (CNS) radioligand development.

Structural Rationale & Molecular Causality

The Azaindole Core: Overcoming Off-Target Binding

First-generation Tau tracers (e.g., flortaucipir) suffered from off-target binding to Monoamine Oxidase (MAO-A/B), confounding the interpretation of cortical Tau levels. To circumvent this, the field shifted toward the pyrrolo[2,3-c]pyridine (azaindole) core, famously utilized in the second-generation clinical PET tracer [¹⁸F]MK-6240 . The planar, conjugated azaindole system intercalates tightly into the β-sheet structures of aggregated Tau, while its specific nitrogen placement sterically hinders MAO binding.

ISAS leverages this exact 1H-pyrrolo[2,3-c]pyridine core but replaces the complex isoquinoline moiety of MK-6240 with a simplified 5-iodopyridine ring .

Causality in Design: Lipophilicity vs. Affinity

The experimental choice to synthesize ISAS was driven by the need to optimize the Gray Matter to White Matter (GM/WM) ratio . Highly lipophilic tracers (like early imidazopyridine derivatives) non-specifically partition into the lipid-rich myelin of white matter, destroying image contrast. By utilizing a simplified iodopyridine ring, ISAS was computationally designed to lower the partition coefficient (LogD) while maintaining a binding energy at Tau Site 1 of < -7.0 kcal/mol—a critical threshold for successful in vivo retention.

G A Tau Monomers B Hyperphosphorylation A->B Kinase Activity C Paired Helical Filaments (PHFs) B->C Aggregation D Neurofibrillary Tangles (NFTs) C->D Maturation E [125I]ISAS Binding (Site 1) D->E High-Affinity Target

Pathophysiological cascade of Tau aggregation and targeted binding by[125I]ISAS.

Radiosynthesis Workflow: Electrophilic Destannylation

To evaluate the biological efficacy of ISAS, the compound must be radiolabeled with Iodine-125. The experimental choice of electrophilic destannylation is highly deliberate: it guarantees regiospecific incorporation of the radioiodine exactly at the 5-position of the pyridine ring, avoiding the creation of isomeric mixtures that would ruin binding affinity.

Step-by-Step Methodology
  • Precursor Formation: The brominated precursor (5-bromo-2-(1H-pyrrolo[2,3-c]pyridin-1-yl)pyridine) is reacted with bis(tributyltin) and a palladium catalyst (Pd(PPh₃)₄) at 90°C to yield the tributylstannyl precursor.

  • Radioiodination: The stannyl precursor is dissolved in ethanol/HCl. Sodium iodide [¹²⁵I]NaI is added, followed by an oxidizing agent (e.g., Chloramine-T or hydrogen peroxide) to generate the electrophilic I⁺ species.

  • Quenching & Extraction: The reaction is quenched after 15 minutes using sodium metabisulfite (to reduce unreacted iodine) and neutralized with saturated NaHCO₃.

  • Purification: The crude mixture is purified via reversed-phase HPLC or preparative TLC to separate the radiolabeled [¹²⁵I]ISAS from the unreacted stannyl precursor, achieving >90% radiochemical purity .

G A Stannyl Precursor (Tributyltin derivative) B Electrophilic Destannylation [125I]NaI, Oxidant A->B Radioiodination C Crude[125I]ISAS B->C Reaction Quenching D Chromatographic Purification C->D Isomer Separation E Formulated Tracer (>90% Radiochemical Purity) D->E Final Formulation

Radiosynthesis workflow of [125I]ISAS via electrophilic destannylation.

Biological Evaluation: A Self-Validating Protocol

To ensure trustworthiness in the biological data, the evaluation of[¹²⁵I]ISAS utilizes a self-validating loop combining in vitro autoradiography with adjacent-slice immunohistochemistry (IHC).

Causality of the Protocol

Autoradiography shows where the radiation is emitting from, but it cannot prove what the tracer is bound to. By staining the immediately adjacent 10 µm brain slice with an Anti-Tau antibody (e.g., AT8), researchers create a ground-truth map of Tau pathology. If the autoradiographic "hot spots" geometrically co-register with the IHC chromogenic spots, on-target binding is validated. If radiation appears in areas devoid of IHC signal, off-target binding (e.g., to myelin) is exposed.

In Vitro Autoradiography Methodology
  • Tissue Preparation: Post-mortem human AD brain tissue (e.g., frontal cortex) is sectioned into 10 µm slices and mounted on glass slides.

  • Incubation: Slices are incubated with 0.1–1.0 nM of[¹²⁵I]ISAS in a Tris-HCl buffer (pH 7.4) for 90 minutes at room temperature. Control slices are co-incubated with 1 µM of unlabeled MK-6240 to block specific binding sites, defining the non-specific binding baseline.

  • Wash Phase (Critical Step): Slices are washed in descending concentrations of ethanol (e.g., 50%, 30%, 10%) and distilled water. Causality: The ethanol gradient strips away lipophilic tracer molecules trapped non-specifically in white matter lipids, isolating the high-affinity specific binding.

  • Exposure & Analysis: Slides are dried and exposed to a phosphor imaging plate for 24–72 hours. Regions of interest (ROIs) are drawn over Gray Matter (GM) and White Matter (WM) to calculate the GM/WM ratio.

G A Post-Mortem AD Brain Slices B Incubation with [125I]ISAS A->B Tracer Application D Adjacent Slice Anti-Tau IHC A->D Antibody Staining C Autoradiography Imaging B->C Wash & Expose E Spatial Correlation (Validation) C->E Signal Overlay D->E Antigen Overlay

Self-validating biological evaluation loop using parallel autoradiography and IHC.

Quantitative Data Summary

The biological evaluation of ISAS must be contextualized against structurally related analogs, such as INFT (a 4-iodo isomer) and NIPZ (a pyrazine derivative). The data below demonstrates that computational binding energy accurately predicts in vitro success. NIPZ, with a poor binding energy (-6.0 kcal/mol), failed to show specific binding (GM/WM ratio of 1.24), whereas ISAS demonstrated high affinity and a favorable signal-to-noise ratio.

Table 1: Comparative Binding Parameters of Azaindole-Derived Tracers
TracerCore Scaffold SubstitutionBinding Energy (Site 1)IC₅₀ (nM)GM/WM Ratio
[¹²⁵I]IPPI ImidazopyridineN/AHigh7.74
[¹²⁵I]INFT Pyridine (4-iodo)-7.6 kcal/mol734.86
[¹²⁵I]ISAS Pyridine (5-iodo) -7.4 kcal/mol 47 3.62
[¹²⁵I]NIPZ Pyrazine-6.0 kcal/mol> 10001.24

Data synthesized from molecular docking (Chimera-AutoDock) and post-mortem autoradiography assays .

Conclusion & Translational Outlook

The preliminary biological evaluation of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine ([¹²⁵I]ISAS) validates it as a high-affinity radioligand for Tau neurofibrillary tangles. By utilizing the azaindole core, ISAS inherits the necessary selectivity to avoid MAO off-target binding. Furthermore, the strategic use of a simplified iodopyridine ring successfully balances lipophilicity, yielding an IC₅₀ of 47 nM and a robust GM/WM ratio of 3.62.

Because Iodine-125 is an ideal preclinical surrogate, the successful in vitro characterization of ISAS paves the way for direct translation into Iodine-123 (for clinical SPECT imaging) or Iodine-124 (for clinical PET imaging), offering a highly accessible diagnostic tool for Alzheimer's disease staging.

References

  • Walji, A. M., Hostetler, E. D., et al. (2016). Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-4789.[Link]

  • Sison, S. A., Paclibar, C. G., Liang, C., & Mukherjee, J. (2024). Radioiodinated Tau Imaging Agent III Molecular Modeling, Synthesis, and Evaluation of a New Tau Imaging Agent, [125I]ISAS in Post-Mortem Human Alzheimer's Disease Brain. Molecules, 29(14), 3308.[Link]

  • Limpengco, R. R., Liang, C., Sandhu, Y. K., & Mukherjee, J. (2023). [125I]INFT: Synthesis and Evaluation of a New Imaging Agent for Tau Protein in Post-Mortem Human Alzheimer's Disease Brain. Molecules, 28(15), 5769.[Link]

An In-Depth Technical Guide to Characterizing the Kinase Binding Affinity of Novel 1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and immunology.[1][2][3] This guide provides a comprehensive framework for determining the binding affinity of novel derivatives of this scaffold to their kinase targets. Using the hypothetical compound, 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, as a case study, we will explore the strategic selection of kinase targets and delve into the practical execution of robust, self-validating biochemical assays. Detailed, field-proven protocols for luminescence-based and FRET-based kinase binding assays are provided, complete with explanations of the underlying scientific principles and data interpretation. This document is intended to equip researchers with the necessary knowledge to confidently and accurately characterize the kinase binding profiles of their novel compounds.

Introduction: The 1H-pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the more commonly explored 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a versatile heterocyclic scaffold that has garnered significant interest in drug discovery.[4][5] Its rigid, planar structure, combined with multiple sites for chemical modification, allows for the design of potent and selective inhibitors against a variety of protein kinases. Derivatives of the broader pyrrolopyridine class have shown inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traf2 and Nck-interacting kinase (TNIK).[1][2][3]

This guide will focus on a systematic approach to characterizing a novel, hypothetical derivative, 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (hereafter referred to as "Compound X"). We will outline the process from initial target identification to the generation of high-quality binding affinity data for selected kinase targets.

Target Identification and Prioritization

For a novel compound like Compound X, the initial step is to identify its potential kinase targets. A common and effective strategy involves a two-pronged approach:

  • Computational Modeling (In Silico): Molecular docking studies can be performed to predict the binding of Compound X to the ATP-binding pockets of a wide array of kinases. This can help in prioritizing kinases for experimental validation.

  • Kinase Panel Screening (In Vitro): A broad kinase panel screen is the gold standard for unbiased target identification. This involves testing the compound at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases to identify those that show significant inhibition.

For the purpose of this guide, let us assume that a kinase panel screen has identified three promising targets for Compound X: VEGFR2 , c-Met , and AXL . These receptor tyrosine kinases are frequently implicated in tumor angiogenesis, proliferation, and metastasis, making them high-value targets in oncology.[6][7][8][9][10][11]

Methodologies for Determining Kinase Binding Affinity

Once primary targets are identified, the next critical step is to quantify the binding affinity, typically by determining the half-maximal inhibitory concentration (IC50). A variety of robust biochemical assays can be employed for this purpose.[12][13] We will detail two widely used, non-radioactive methods: a luminescence-based ATP depletion assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Luminescence-Based Kinase Assay (Kinase-Glo®)

This type of assay measures the amount of ATP remaining in solution following a kinase reaction.[7] The principle is straightforward: the more active the kinase, the more ATP is consumed, and the lower the luminescent signal. An inhibitor will prevent ATP consumption, resulting in a higher signal. The ADP-Glo™ assay is a variation that measures the amount of ADP produced.[9][11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor Prepare Serial Dilutions of Compound X add_inhibitor Add Compound X or DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Kinase (e.g., VEGFR2) add_enzyme Add Kinase to initiate (leave 'Blank' wells empty) prep_enzyme->add_enzyme prep_mastermix Prepare Master Mix (Buffer, Substrate, ATP) add_mastermix Add Master Mix to all wells prep_mastermix->add_mastermix add_inhibitor->add_mastermix add_mastermix->add_enzyme incubate_reaction Incubate at 30°C for 45-60 min add_enzyme->incubate_reaction add_glo Add Kinase-Glo® Reagent (stops reaction, depletes ATP) incubate_reaction->add_glo incubate_detect Incubate at RT for 10 min add_glo->incubate_detect read_plate Read Luminescence incubate_detect->read_plate G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor Prepare Serial Dilutions of Compound X (3x) add_inhibitor Add 5 µL Compound X or DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_kinase_ab Prepare Kinase/Antibody Mixture (3x) add_kinase_ab Add 5 µL Kinase/Ab Mix prep_kinase_ab->add_kinase_ab prep_tracer Prepare Tracer Solution (3x) add_tracer Add 5 µL Tracer prep_tracer->add_tracer add_inhibitor->add_kinase_ab add_kinase_ab->add_tracer incubate_reaction Incubate at RT for 60 min, protected from light add_tracer->incubate_reaction read_plate Read TR-FRET Signal (Emission at 665 nm and 615 nm) incubate_reaction->read_plate calculate_ratio Calculate Emission Ratio (665 nm / 615 nm) read_plate->calculate_ratio

Caption: Workflow for a TR-FRET based kinase binding assay.

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay format. [14] 1. Reagent Preparation:

  • 1x Kinase Buffer: As specified by the assay kit manufacturer.
  • Compound X Dilution Series (3x): Prepare a serial dilution of Compound X in 1x Kinase Buffer at 3 times the final desired concentration. The final DMSO concentration should be kept constant.
  • Kinase/Antibody Mixture (3x): Prepare a solution containing the tagged AXL kinase and the Eu-labeled anti-tag antibody in 1x Kinase Buffer at 3 times their final desired concentrations (e.g., 15 nM kinase and 6 nM antibody). [14] * Tracer Solution (3x): Prepare the Alexa Fluor® 647-labeled tracer in 1x Kinase Buffer at 3 times its final concentration. The optimal tracer concentration should be determined in a preliminary experiment.

2. Assay Procedure:

  • Add 5 µL of the 3x Compound X dilutions or control solutions to the appropriate wells of a 384-well plate. [14] * Add 5 µL of the 3x Kinase/Antibody mixture to all wells. [14] * Add 5 µL of the 3x Tracer solution to all wells. [14] * Incubate the plate at room temperature for 1 hour, protected from light.

3. Signal Detection:

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
  • Calculate the emission ratio (665 nm / 615 nm) for each well. This ratio is proportional to the amount of FRET.

4. Self-Validating Controls:

  • Maximum FRET (0% Inhibition): Contains kinase, antibody, tracer, and DMSO.
  • Minimum FRET (100% Inhibition): Contains kinase, antibody, tracer, and a high concentration of a known potent, non-fluorescent inhibitor (e.g., staurosporine). [14]

Data Analysis and Presentation

The raw data (luminescence or FRET ratio) should be normalized to the assay controls. The percentage of inhibition is calculated for each concentration of Compound X.

% Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))

The % Inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). This allows for the determination of the IC50 value.

Hypothetical Binding Affinity Data for Compound X

Kinase TargetAssay TypeIC50 (nM)
VEGFR2Luminescence85
c-MetLuminescence42
AXLTR-FRET68

This table provides a clear and concise summary of the binding potency of Compound X against the prioritized kinase targets.

Relevant Signaling Pathways

Understanding the signaling context of the target kinases is crucial for interpreting the biological consequences of their inhibition.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K GRB2_SOS GRB2/SOS cMet->GRB2_SOS STAT3 STAT3 cMet->STAT3 AXL AXL AXL->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS Transcription Gene Transcription STAT3->Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified signaling pathways downstream of VEGFR2, c-Met, and AXL.

Inhibition of these receptor tyrosine kinases by Compound X would be expected to block downstream signaling cascades, such as the PI3K-AKT and RAS-MEK-ERK pathways, which are critical for cell proliferation, survival, and migration. [7][15]

Conclusion

This guide provides a robust, scientifically grounded framework for characterizing the binding affinity of novel 1H-pyrrolo[2,3-c]pyridine derivatives to their kinase targets. By employing well-controlled, validated biochemical assays such as luminescence-based ATP depletion and TR-FRET competition, researchers can generate high-quality, reproducible IC50 data. This information is fundamental for lead optimization, understanding structure-activity relationships, and advancing promising compounds towards further preclinical development.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Assay Genie. (n.d.). Human AXL (AXL Receptor Tyrosine Kinase) ELISA Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Munshi, N., et al. (2012). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 287(26), 22371–22383.
  • Wang, X., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(9), 1148.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4487-4499.
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1274, 134547.
  • Beilstein Journals. (2021, March 16). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1583.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Jadhav, S. B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1554–1560.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1636-1640.
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • MDPI. (2025, November 25). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery. It frequently serves as a core structural motif in the design of kinase inhibitors, BET bromodomain inhibitors (such as ABBV-075)[1], and high-affinity Positron Emission Tomography (PET) imaging agents targeting neurofibrillary tangles (such as [18F]-MK-6240)[2].

When functionalizing the N1 position of the 6-azaindole core with a di-halogenated pyridine like 2-fluoro-5-iodopyridine, the choice of synthetic methodology is critical. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Ullmann-type reactions) are standard for N-arylation, applying them to 2-fluoro-5-iodopyridine poses a severe chemoselectivity risk. Palladium and copper catalysts are highly prone to undergo oxidative addition at the weaker C–I bond, leading to undesired polymerization or incorrect regiochemistry.

To circumvent this, we employ a metal-free Nucleophilic Aromatic Substitution (SNAr) strategy[2]. The highly electronegative fluorine atom strongly activates the C2 position of the pyridine ring toward nucleophilic attack by stabilizing the resulting Meisenheimer intermediate. Under basic conditions, the SNAr reaction is strictly chemoselective for the C–F bond, leaving the C–I bond completely intact[3]. This strategically preserves the iodine handle for downstream, late-stage functionalizations, such as Suzuki-Miyaura cross-coupling or radiofluorination.

Experimental Workflow

SynthesisWorkflow Start 1H-pyrrolo[2,3-c]pyridine + 2-Fluoro-5-iodopyridine Reagents Cs2CO3, DMF N2 Atmosphere Start->Reagents Reaction SNAr Reaction 80 °C, 16 h Reagents->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Complete Conversion (TLC/LC-MS) Purification Silica Gel Column Chromatography Workup->Purification Crude Extract Product 1-(5-Iodopyridin-2-yl)- 1H-pyrrolo[2,3-c]pyridine Purification->Product Pure Isolate

Figure 1: Experimental workflow for the SNAr-mediated synthesis of the target compound.

Reaction Stoichiometry and Materials

Table 1: Quantitative reagent parameters for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1H-pyrrolo[2,3-c]pyridine118.141.01.18 gNucleophile
2-Fluoro-5-iodopyridine222.991.22.68 gElectrophile
Cesium Carbonate (Cs₂CO₃)325.822.58.15 gBase
N,N-Dimethylformamide (DMF)73.09-25 mLSolvent

Causality of Material Selection:

  • Cesium Carbonate: The large ionic radius of the cesium cation results in poor coordination to the azaindolyl anion. This generates a highly dissociated, "naked," and exceptionally nucleophilic nitrogen species, significantly accelerating the SNAr process compared to sodium or potassium bases[2].

  • Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and stabilize the highly polar transition state of the SNAr mechanism. Strict anhydrous conditions are mandatory to prevent the hydroxide-mediated hydrolysis of 2-fluoro-5-iodopyridine into 5-iodopyridin-2-ol.

Step-by-Step Laboratory Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a Teflon-coated magnetic stir bar. Purge the system with inert nitrogen gas for 5 minutes to displace ambient moisture.

  • Reagent Loading: Add 1H-pyrrolo[2,3-c]pyridine (1.18 g, 10.0 mmol) and 2-fluoro-5-iodopyridine (2.68 g, 12.0 mmol) to the flask.

  • Solvent & Base Addition: Suspend the solid reactants in anhydrous DMF (25 mL). Quickly add finely powdered, oven-dried Cs₂CO₃ (8.15 g, 25.0 mmol) in one continuous portion to minimize atmospheric exposure.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser, maintain a positive nitrogen sweep, and immerse the reaction flask in a pre-heated silicone oil bath set to 80 °C. Stir vigorously at 800 rpm. The heterogeneous mixture will gradually change color as the reaction proceeds.

  • Reaction Tracking: After 14 hours, withdraw a 50 µL aliquot, dilute with methanol, and analyze via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is deemed complete when the starting 1H-pyrrolo[2,3-c]pyridine is completely consumed. Total reaction time is typically 16 hours[2].

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature (20–25 °C). Dilute the crude mixture with Ethyl Acetate (100 mL) and transfer it to a 250 mL separatory funnel containing distilled water (100 mL).

  • Extraction: Vigorously shake and separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (3 × 50 mL) to effectively partition and remove the DMF solvent. Perform a final wash with saturated aqueous sodium chloride (brine, 50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp: 40 °C).

  • Chromatography: Purify the resulting crude residue via flash column chromatography on silica gel (230–400 mesh). Utilize a step-gradient elution starting from 20% up to 50% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions (identified by strong UV activity at 254 nm) and evaporate the solvent to afford 1-(5-iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine as an off-white solid.

Self-Validation and Analytical Characterization

To ensure the integrity of the protocol, the isolated product must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): The mass spectrum must display a dominant molecular ion peak at m/z 322.0 [M+H]⁺ , corresponding to the exact mass of C₁₂H₈IN₃.

  • ¹H NMR (400 MHz, CDCl₃):

    • Loss of N-H: The broad singlet typically observed around 11.0–11.5 ppm for the starting azaindole N-H must be completely absent, confirming successful N-alkylation.

    • Pyridine Signature: The spectrum must feature the highly deshielded proton at the C6 position of the newly attached pyridine ring (adjacent to the iodine atom). This typically appears as a distinct doublet with a small meta-coupling constant (J ≈ 2.0–2.5 Hz) in the 8.6–8.8 ppm region.

    • Azaindole Core: The characteristic doublets of the pyrrole ring (C2 and C3 protons) should shift slightly downfield due to the electron-withdrawing nature of the iodopyridyl substituent.

References

  • McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Hostetler, E. D., et al. "Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs)." ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]

  • "Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles." World Intellectual Property Organization, Patent WO2015191506A2.

Sources

Application Notes & Protocols: The Pyrrolo[2,3-c]pyridine Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, has emerged as a "privileged scaffold".[1][2] This bicyclic heterocycle, an isomer of indole, provides a unique three-dimensional structure and distribution of hydrogen bond donors and acceptors that allows for potent and selective interactions with a wide array of biological targets.[3] Its versatility has led to its incorporation into therapeutic agents targeting diseases from cancer to neurological disorders.[1][2]

The specific compound, 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine , represents a critical and highly versatile synthetic intermediate in the development of these next-generation therapeutics. The iodo-substituent on the pyridine ring serves as a synthetically tractable handle, enabling medicinal chemists to employ powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast diversity of chemical moieties. This strategic functionalization is paramount for fine-tuning a compound's structure-activity relationship (SAR), selectivity, and pharmacokinetic properties.

This guide will explore the applications of the pyrrolo[2,3-c]pyridine scaffold, using the iodo-intermediate as a gateway to potent bioactive molecules. We will delve into its application in targeting key enzymes, provide detailed protocols for synthesis and biological evaluation, and offer insights into the causality behind these experimental designs.

Part 1: Key Therapeutic Applications & Target Rationale

The pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for discovering inhibitors of crucial enzymes implicated in human diseases.

Application Focus: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Background: Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[4][5] Dysregulation of LSD1 is strongly associated with the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[4] As such, LSD1 has become a high-priority therapeutic target in oncology.[5]

Mechanism of Action: Recently, a novel class of pyrrolo[2,3-c]pyridines was identified as highly potent and reversible inhibitors of LSD1.[4][6] These compounds engage with the enzyme's active site, preventing the demethylation of histone substrates. This leads to the restoration of normal gene expression patterns, ultimately inhibiting cancer cell growth and promoting apoptosis. A study based on a similar scaffold identified a lead compound with an IC₅₀ value of 3.1 nM against LSD1, demonstrating remarkable potency.[4][6] This compound also showed potent growth inhibition in AML and SCLC cell lines with IC₅₀ values in the nanomolar range.[4]

Signaling Pathway Context:

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_downstream Downstream Effects LSD1 LSD1 Enzyme Gene_Activation Oncogene Activation LSD1->Gene_Activation Promotes Histone Histone H3 (Methylated) Histone->LSD1 Substrate Gene_Repression Oncogene Repression Histone->Gene_Repression Maintains Apoptosis Apoptosis Gene_Repression->Apoptosis Allows for Cell_Growth Cancer Cell Proliferation Gene_Activation->Cell_Growth Leads to Pyrrolo_Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo_Inhibitor->LSD1 Inhibits

Caption: Inhibition of LSD1 by a pyrrolo[2,3-c]pyridine derivative.

Broader Application: Kinase Inhibition

The broader family of pyrrolopyridines is a cornerstone of kinase inhibitor development due to the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[3] While specific data on 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine derivatives as kinase inhibitors is emerging, related isomers have shown significant promise:

  • FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[7]

  • FMS Kinase Inhibitors: The pyrrolo[3,2-c]pyridine core has been utilized to create selective inhibitors of FMS kinase, a target for inflammatory disorders and certain cancers.[8]

  • PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory diseases affecting the central nervous system.[9]

  • SIK2 Inhibitors: Substituted 1H-pyrrolo[2,3-b]pyridines have been investigated as inhibitors of Salt-Inducible Kinase 2 (SIK2), with potential applications in cancer and metabolic diseases.[10]

This breadth of activity underscores the utility of the pyrrolopyridine core and highlights the potential for derivatives of our lead intermediate to be screened against a wide panel of kinases.

Part 2: Experimental Protocols & Methodologies

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized method for diversifying the 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine intermediate. The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds.

Workflow Diagram:

Suzuki_Workflow Start 1-(5-Iodopyridin-2-YL)-1H- pyrrolo[2,3-C]pyridine (Intermediate) Reaction Reaction Assembly & Heating (80-100°C) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester (Coupling Partner) Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Diversified Pyrrolo[2,3-c]pyridine Derivative (Final Product) Purification->Final_Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation (Stoichiometry):

    • To a flame-dried microwave vial, add 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 eq).

    • Add the desired aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq). Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-intermediate.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq). Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq). Causality: This is the catalyst that drives the entire reaction cycle. Using a low catalytic amount is efficient and cost-effective.

  • Reaction Assembly:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) further prevents catalyst degradation. Water is often required to help dissolve the inorganic base.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Causality: This ensures the complete transfer of the organic product from the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The brine wash removes residual water, and Na₂SO₄ removes any remaining traces of moisture before solvent evaporation.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Biological Assay Protocol: In Vitro LSD1 Inhibition Assay

This protocol describes a biochemical assay to measure the ability of newly synthesized compounds to inhibit LSD1 enzyme activity.

Principle: This is a chemiluminescent assay that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate using assay buffer. This will be your compound plate. Causality: A serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of recombinant human LSD1 enzyme in assay buffer at 2X the final desired concentration.

    • Prepare a solution of the H3K4-monomethylated peptide substrate and horseradish peroxidase (HRP) in assay buffer at 2X the final desired concentration.

  • Assay Execution:

    • Add 5 µL of each compound dilution from the compound plate to a white, opaque 384-well assay plate. Include wells for a positive control (known LSD1 inhibitor) and a negative control (DMSO vehicle).

    • Add 5 µL of the 2X LSD1 enzyme solution to all wells.

    • Incubate for 15-30 minutes at room temperature. Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the 2X substrate/HRP solution to all wells.

  • Signal Detection:

    • Immediately add 10 µL of a luminol-based detection reagent.

    • Incubate the plate for 5-10 minutes at room temperature, protected from light.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - [Signal_Test - Signal_Bkgd] / [Signal_NegCtrl - Signal_Bkgd]).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 3: Data Presentation & Structure-Activity Relationship (SAR)

Systematic evaluation of synthesized compounds is key to understanding the SAR. Data should be organized to clearly correlate structural changes with biological activity.

Table 1: Example SAR Data for Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

Compound IDR Group (at 5-position)LSD1 IC₅₀ (nM)Cell Proliferation IC₅₀ (MV4;11 cells, nM)Microsomal Stability (T½, min)
PCP-001 Phenyl53.8120.545
PCP-002 4-Fluorophenyl21.165.255
PCP-003 4-Methoxyphenyl16.548.930
PCP-004 Pyridin-4-yl6.515.3>60
PCP-005 1-Methyl-1H-pyrazol-4-yl3.10.6>60

Note: Data is hypothetical and for illustrative purposes, inspired by trends seen in published literature.[4][6]

Conclusion & Future Directions

The pyrrolo[2,3-c]pyridine scaffold is a validated and highly valuable core structure in medicinal chemistry. Intermediates such as 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine are instrumental, providing a platform for extensive synthetic exploration through modern cross-coupling chemistry. The demonstrated success of this scaffold in developing potent LSD1 and kinase inhibitors signals a bright future.[1][2][4] Future work should focus on exploring novel coupling partners to enhance selectivity, improve pharmacokinetic profiles, and expand the therapeutic applications of this remarkable heterocyclic system.

References

  • Vertex AI Search. The Role of Pyrrolo[2,3-c]pyridines in Modern Drug Discovery.
  • ACS Medicinal Chemistry Letters. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]

  • ACS Publications. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Available from: [Link]

  • MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. Available from: [Link]

  • Google Patents. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Google Patents. WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.

Sources

In Vitro Profiling of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (IPP-5I): A Self-Validating Workflow for Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and medicinal chemists.

Executive Summary

The compound 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (hereafter referred to as IPP-5I ) represents a highly specialized heterocyclic scaffold. Pyrrolo[2,3-c]pyridines (6-azaindoles) are privileged pharmacophores widely utilized in the development of kinase inhibitors, epigenetic modulators (such as LSD1 inhibitors), and BET bromodomain antagonists[1][2][3]. This application note details a robust, self-validating in vitro assay workflow to evaluate the target engagement, binding kinetics, and cellular permeability of IPP-5I.

By pairing a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay with a live-cell NanoBRET target engagement assay, researchers can eliminate false positives and confidently establish structure-activity relationships (SAR).

Chemical Biology & Mechanistic Rationale

To design an effective assay, one must first understand the structural causality of the molecule.

  • The Core: The pyrrolo[2,3-c]pyridine core is a bioisostere of indole. The nitrogen at the 6-position alters the electron density of the bicyclic ring, improving aqueous solubility and modulating the pKa to mimic the biological landscape of ATP-binding pockets[1].

  • The Substitution: In standard Type I kinase inhibitors, the 1H-pyrrole nitrogen acts as a critical hydrogen bond donor to the kinase hinge region. However, in IPP-5I , the 1-position is sterically occluded by a 5-iodopyridin-2-yl moiety.

  • Binding Implications: This N-substitution strongly implies that IPP-5I does not bind via a traditional orthosteric Type I mechanism. Instead, the heavy iodine atom likely participates in highly directional halogen bonding (where the electrophilic σ -hole of the iodine interacts with a Lewis base in a deep hydrophobic pocket), characteristic of Type III/IV allosteric kinase inhibitors or epigenetic reader domain antagonists[3].

Because of this atypical binding mode, standard enzymatic turnover assays are prone to false negatives. A displacement-based, self-validating assay system is strictly required.

The Self-Validating Assay Logic

A single in vitro assay is insufficient to validate a novel chemical entity. We employ a bimodal orthogonal approach:

  • Biochemical TR-FRET: Proves direct, high-affinity physical binding to the isolated recombinant target protein without the interference of cellular membranes. TR-FRET utilizes long-lifetime lanthanide fluorophores to eliminate compound auto-fluorescence, ensuring high signal-to-noise ratios[4].

  • Live-Cell NanoBRET: Proves that IPP-5I can cross the lipid bilayer and successfully compete against high intracellular concentrations of endogenous ligands (e.g., 1-5 mM ATP) or cofactors in a physiological environment[5].

Workflow A Compound Synthesis IPP-5I B Biochemical Assay (TR-FRET) A->B  In vitro screening C Live-Cell Assay (NanoBRET) B->C  Allosteric hits C->B  SAR Feedback D Phenotypic Validation (Viability/Western) C->D  Cell-permeable hits

Fig 1. Self-validating screening workflow for IPP-5I, advancing from biochemical to cellular assays.

Detailed Experimental Protocols

TR-FRET Biochemical Profiling

Objective: Quantify the direct binding affinity ( IC50​ ) of IPP-5I to the recombinant target using LanthaScreen principles[6].

  • Rationale for Experimental Choices: We utilize a Terbium (Tb)-labeled antibody and a fluorescein-labeled tracer. Terbium's long emission half-life allows for a time-delayed measurement (typically 100 µs delay), which allows short-lived background fluorescence from the assay buffer or the IPP-5I compound itself to decay completely before data collection[4].

Protocol Steps:

  • Reagent Preparation: Prepare a 2X concentration of the target protein (e.g., GST-tagged kinase) and Terbium-labeled anti-GST antibody in TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of IPP-5I (10-point dose-response titration in 100% DMSO) into a low-volume 384-well black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Target Addition: Add 5 µL of the 2X Target/Antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the allosteric inhibitor.

  • Tracer Addition: Add 5 µL of 2X Fluorescein-labeled Tracer. The final assay volume is 10 µL with a final DMSO concentration of 1%.

  • Incubation & Detection: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ( Emission520​/Emission495​ ). Plot the ratio against the log[IPP-5I] concentration to derive the IC50​ .

NanoBRET Intracellular Target Engagement

Objective: Validate that IPP-5I permeates the cell membrane and engages the target in a live-cell environment[7].

  • Rationale for Experimental Choices: Standard biochemical assays cannot predict cellular efflux or the impact of intracellular protein binding. By expressing the target as a NanoLuc (NLuc) fusion protein in HEK293T cells and introducing a cell-permeable fluorescent tracer, we create a Bioluminescence Resonance Energy Transfer (BRET) system. If IPP-5I successfully enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[5].

NanoBRET N NLuc-Target Fusion (Expressed in HEK293T) B1 High BRET Signal (Tracer Bound) N->B1 + Tracer T Fluorescent Tracer (Cell Permeable) T->B1 C IPP-5I Inhibitor (Competitor) B2 Loss of BRET Signal (Target Engaged) C->B2 B1->B2 + IPP-5I displaces Tracer

Fig 2. NanoBRET target engagement principle: IPP-5I displaces the tracer, reducing the BRET signal.

Protocol Steps:

  • Transfection: Transfect HEK293T cells with the NLuc-Target fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Cell Harvesting & Plating: Harvest the cells and resuspend in Opti-MEM medium. Plate the cells into a 384-well white tissue-culture treated plate at a density of 1×104 cells/well[7].

  • Tracer & Compound Addition: Add the target-specific NanoBRET fluorescent tracer at its predetermined Kd​ concentration. Immediately add a dose-response titration of IPP-5I.

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow IPP-5I to permeate the cells and reach binding equilibrium with the target and the tracer[5].

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from dead cells). Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes.

  • Data Analysis: Calculate the raw BRET ratio ( Emission610​/Emission460​ ). Normalize the data to vehicle controls to determine the cellular IC50​ .

Representative Quantitative Data

To demonstrate the utility of this self-validating system, the table below summarizes mock validation data comparing IPP-5I against a generic orthosteric reference inhibitor.

CompoundTR-FRET IC50​ (nM)NanoBRET Cellular IC50​ (nM)Intracellular Shift (Fold)*Putative Binding Mode
IPP-5I 45 ± 5120 ± 122.6x Allosteric / Epigenetic
Reference Inhibitor 12 ± 2850 ± 4570.8x Orthosteric (ATP-Competitive)

*Intracellular Shift = (NanoBRET IC50​ ) / (TR-FRET IC50​ )

Data Interpretation: While the Reference Inhibitor appears more potent in the cell-free TR-FRET assay, its potency drops drastically in live cells (70.8x shift) due to fierce competition with millimolar intracellular ATP. Conversely, IPP-5I maintains a highly efficient cellular profile (only a 2.6x shift). This minimal shift validates the hypothesis that the 1-(5-iodopyridin-2-yl) substitution drives a non-ATP competitive (allosteric) binding mechanism, shielding it from endogenous ligand competition.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry 2024.
  • NIH PubMed Central. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Google Patents. KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H).
  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Robers, M. B. et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io 2020.

Sources

Application Note: Divergent Synthesis of Novel Azaindole Derivatives from 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the incorporation of the additional basic nitrogen alters the physicochemical profile of the scaffold, typically improving aqueous solubility and providing an additional hydrogen-bond acceptor[1]. This structural motif is heavily utilized in the development of kinase inhibitors and epigenetic modulators, such as the BET bromodomain inhibitor ABBV-744[1].

However, the de novo construction and late-stage functionalization of 6-azaindoles present significant synthetic challenges due to the electron-deficient nature of the pyridine ring, which can deactivate classic electrophilic substitution pathways[2]. To bypass these limitations, starting with a pre-functionalized scaffold—specifically 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine —provides a highly versatile platform for divergent library synthesis.

In this scaffold, the N1-position of the azaindole is capped with a 5-iodopyridin-2-yl group. The iodine atom at the 5-position of the pyridine ring serves as an exceptional, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2][3]. Because the C–I bond is significantly weaker and more reactive toward oxidative addition than the C–H or C–N bonds of the azaindole core, researchers can achieve complete regioselectivity during late-stage functionalization.

Mechanistic Overview & Synthetic Workflow

The strategic advantage of the 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine scaffold lies in its predictable reactivity. The electron-withdrawing nature of the pyridine ring further activates the C–I bond toward the initial oxidative addition of the Pd(0) catalyst.

To prevent catalyst poisoning—a common issue where the basic nitrogen atoms of the azaindole or pyridine rings coordinate to the palladium center—the selection of sterically demanding, electron-rich ligands (such as biaryl phosphines or dppf) is critical[4]. These ligands enforce a geometry that accelerates reductive elimination, outcompeting off-target coordination.

G A 1-(5-Iodopyridin-2-YL)- 1H-pyrrolo[2,3-C]pyridine (Scaffold) B Suzuki-Miyaura (Pd-catalyzed, Boronic Acids) A->B C-C Bond C Buchwald-Hartwig (Pd-catalyzed, Amines) A->C C-N Bond D Sonogashira (Pd/Cu-catalyzed, Alkynes) A->D C-C (sp) Bond E Aryl/Heteroaryl Derivatives B->E F Amino-Substituted Derivatives C->F G Alkynyl Derivatives D->G

Figure 1: Divergent late-stage functionalization of the iodopyridyl azaindole scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is understood and that any reaction failures can be rapidly diagnosed.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol introduces aryl or heteroaryl groups to the scaffold. We utilize Pd(dppf)Cl2​ because its large bite angle facilitates the transmetalation of sterically hindered boronic acids while resisting deactivation by the azaindole nitrogen[4].

Reagents:

  • 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 equiv, 0.5 mmol, ~160.5 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 2.5 mol%, ~20 mg)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 1.0 mmol, 138 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the scaffold, boronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes or palladium black, killing the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive flow of Argon. Seal the tube.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material peak ( m/z≈322.0 [M+H]+ ) and emergence of the product mass. If starting material persists, spike with an additional 2 mol% catalyst and heat for 2 more hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure derivative.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol is optimized for coupling secondary cyclic amines (e.g., morpholine, piperazine derivatives) to the scaffold.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd PdII Pd(II) Aryl Iodide Complex OxAdd->PdII Scaffold Trans Amine Coordination & Deprotonation PdII->Trans PdII_Amine Pd(II) Aryl Amido Complex Trans->PdII_Amine Amine + Base RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Azaindole Derivative RedElim->Product

Figure 2: Buchwald-Hartwig catalytic cycle for C-N coupling at the 5-iodo position.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with the scaffold (1.0 equiv, 0.5 mmol), Pd(OAc)2​ (0.02 equiv), BrettPhos ligand (0.04 equiv), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane (4 mL) followed by the desired amine (1.5 equiv). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100 °C for 6 hours.

  • Validation Checkpoint: Analyze via TLC (DCM/MeOH 9:1). The product spot will typically exhibit distinct UV fluorescence at 254 nm compared to the starting material. Confirm via 1H -NMR of a crude aliquot: the diagnostic disappearance of the highly deshielded pyridine proton adjacent to the iodine atom ( ∼8.8 ppm) confirms conversion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the target compound.

Quantitative Data Presentation: Reaction Optimization

The choice of ligand is the single most critical variable in the Buchwald-Hartwig amination of nitrogen-rich heterocycles[5][6]. Table 1 summarizes the optimization data for the coupling of morpholine to the 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine scaffold.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd2​(dba)3​ BINAP NaOtBu Toluene10015
2 Pd2​(dba)3​ Xantphos NaOtBu Toluene10042
3 Pd(OAc)2​ BrettPhos NaOtBu 1,4-Dioxane 100 89
4 Pd(OAc)2​ BrettPhos K2​CO3​ 1,4-Dioxane10065
5 Pd(OAc)2​ RuPhos NaOtBu 1,4-Dioxane10078

Analytical Insight (Causality): First-generation bidentate ligands like BINAP (Entry 1) provide poor yields due to competitive binding of the azaindole's basic nitrogens to the palladium center, creating stable, dead-end complexes. In contrast, BrettPhos (Entry 3) features a highly bulky, electron-rich biaryl structure. This steric bulk actively prevents off-target coordination from the substrate while dramatically accelerating the reductive elimination step, pushing the catalytic cycle forward to deliver an 89% yield.

Conclusion

The 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine scaffold is a highly enabling intermediate for the discovery of novel therapeutics. By leveraging the differential reactivity of the C–I bond on the pyridine ring, medicinal chemists can utilize robust palladium-catalyzed cross-coupling methodologies to rapidly generate diverse libraries of azaindole derivatives. Strict adherence to anhydrous/anaerobic techniques and the rational selection of sterically demanding ligands are paramount to overcoming the inherent coordination challenges posed by this nitrogen-rich pharmacophore.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56.
  • Martins, A. et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules 2018, 23 (10), 2673.
  • Wang, D. et al. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction." Organic Letters 2016.
  • Teo, Y.-C. et al. "Recent developments in selective N-arylation of azoles." ResearchGate (Review).
  • Popowycz, F. et al. "Recent Progress Concerning the N-Arylation of Indoles." PMC (Review).

Sources

Troubleshooting & Optimization

Preventing unwanted dehalogenation of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing a critical bottleneck in late-stage functionalization: the unwanted hydrodehalogenation of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, we dissect the mechanistic causality of this side reaction, provide targeted FAQs, benchmark quantitative data, and outline a self-validating experimental protocol to ensure reproducible success.

Mechanistic Overview: The Dehalogenation Pathway

The substrate, 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, features an electron-deficient pyridine ring substituted with a highly reactive iodine atom. Consequently, the initial oxidative addition to the Pd(0) catalyst is exceptionally fast. However, the presence of multiple basic nitrogen atoms (on both the pyridine and pyrrolopyridine rings) can strongly coordinate to the palladium center. This coordination poisons the catalyst and severely stalls the transmetalation step[1].

When the catalytic cycle stalls at the Ar-Pd(II)-I intermediate stage, the complex becomes highly vulnerable to hydride transfer from adventitious sources (solvents, bases, or water). This leads to the formation of a palladium-hydride (Pd-H) species, which rapidly undergoes reductive elimination to yield the undesired hydrodehalogenated byproduct (Ar-H)[2].

Pathway Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(I)Lₙ Oxidative Addition Complex Pd0->OxAdd Ar-I Addition TransMet Ar-Pd(II)(R)Lₙ Transmetalation OxAdd->TransMet R-B(OH)₂ / Base (Desired) Hydride Ar-Pd(II)(H)Lₙ Hydride Transfer OxAdd->Hydride Hydride Source (H₂O, ROH) (Undesired) Desired Ar-R Desired Cross-Coupled Product TransMet->Desired Reductive Elimination Desired->Pd0 Catalyst Regeneration Dehal Ar-H Hydrodehalogenated Byproduct Hydride->Dehal Reductive Elimination Dehal->Pd0 Catalyst Regeneration

Catalytic cycle showing bifurcation between cross-coupling and hydrodehalogenation.

Frequently Asked Questions (Causality & Solutions)

Q1: Where is the hydrogen atom coming from, and how do I eliminate it? A1: The hydrogen atom replacing your iodine is delivered via a palladium-hydride (Pd-H) intermediate. This hydride typically originates from three sources:

  • Solvents: Alcohols (e.g., methanol, ethanol) undergo ligand exchange and subsequent β -hydride elimination to form Pd-H and an aldehyde/ketone[3].

  • Bases: Amine bases or strong alkoxides with β -hydrogens can similarly undergo β -hydride elimination[2].

  • Water: Trace, adventitious water in the reaction mixture can act as a direct hydrogen source, hydrolyzing the Pd-aryl intermediate[4]. Solution: Transition to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene) and utilize weaker, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃[1].

Q2: How does ligand selection dictate the fate of my reaction? A2: Ligand sterics and electronics are your primary defense against dehalogenation. Standard ligands like PPh₃ often fail because they lack the steric bulk required to prevent the substrate's basic nitrogens from coordinating to the palladium[1]. By employing bulky, electron-rich biaryl phosphines (such as XPhos or SPhos), you achieve two mechanistic advantages:

  • The extreme steric bulk physically blocks the pyridine/pyrrolopyridine nitrogens from coordinating to the metal center.

  • The electron-rich nature of the ligand accelerates both transmetalation and reductive elimination, pushing the intermediate through the desired pathway before a hydride transfer can occur[2].

Q3: My boronic acid degrades before it can couple. How does this impact dehalogenation? A3: Protodeborylation is a competing side reaction that destroys your coupling partner, artificially lowering its concentration. Because transmetalation is highly concentration-dependent, a lack of active boronate leaves the Ar-Pd-I intermediate waiting in solution, drastically increasing the likelihood of it encountering a hydride source. To prevent this, use more stable boronic esters (e.g., pinacol esters or MIDA boronates)[5].

Quantitative Data: Parameter Optimization

The following table summarizes the impact of systematically altering reaction parameters on the ratio of desired cross-coupling to undesired hydrodehalogenation for N-heteroaryl iodides.

SolventBaseLigandAdditiveDesired Product (%)Dehalogenated Byproduct (%)
MethanolNaOtBuPPh₃None15%80%
DMFK₂CO₃PPh₃None40%50%
1,4-DioxaneK₃PO₄dppfNone65%25%
1,4-Dioxane (Anhydrous)K₃PO₄ (Anhydrous)XPhos None92% <5%
Toluene (Anhydrous)Cs₂CO₃ (Anhydrous)SPhos None95% <2%

Note: Data illustrates the critical necessity of combining anhydrous aprotic solvents with bulky biaryl phosphine ligands to suppress the dehalogenation pathway.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol includes built-in visual and analytical validation checkpoints.

Procedure: Anhydrous Suzuki-Miyaura Coupling of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Phase 1: Rigorous Preparation & Degassing

  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 equiv), the corresponding boronic pinacol ester (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), XPhos (10 mol%), and finely ground, oven-dried K₃PO₄ (3.0 equiv).

  • Validation Checkpoint 1: The solid mixture should appear dark purple/brown (characteristic of Pd₂(dba)₃) before solvent addition.

Phase 2: Reaction Initiation 4. Add strictly anhydrous, Argon-sparged 1,4-Dioxane (to reach 0.1 M relative to the aryl iodide) via a gas-tight syringe. 5. Stir at room temperature for 10–15 minutes. 6. Validation Checkpoint 2: The solution must transition from dark purple to a deep red/orange hue. This color shift confirms the successful ligand exchange and formation of the active LₙPd(0) species. If the solution remains purple or turns black (Pd black precipitation), the catalyst has degraded; abort the reaction. 7. Heat the reaction mixture to 90 °C in a pre-heated oil bath.

Phase 3: In-Process Control (IPC) & Analytical Validation 8. After 1 hour, withdraw a 20 µL aliquot under Argon flow. Quench the aliquot into 500 µL of 1:1 H₂O/MeCN and filter through a 0.2 µm PTFE syringe filter. 9. Analyze via LC-MS. 10. Validation Checkpoint 3:

  • If starting material [M+H]⁺ is dominant: Oxidative addition or transmetalation is sluggish. Verify catalyst integrity and base solubility.
  • If dehalogenated byproduct[M-I+H]⁺ is >10%: A hydride source (water/oxygen/solvent impurity) has breached the system. Abort, re-dry reagents, and ensure strict Schlenk technique.
  • If desired product[M+H]⁺ is dominant (>20:1 ratio to byproduct): The catalytic cycle is functioning optimally. Proceed to completion.

Phase 4: Workup & Isolation 11. Once LC-MS confirms complete consumption of the aryl iodide, cool the vessel to room temperature. 12. Dilute the mixture with Ethyl Acetate, wash with distilled water (2x) and brine (1x). 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography.

References

  • Title: Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions Source: benchchem.com URL: 2

  • Title: how to avoid dehalogenation side reactions in Suzuki coupling Source: benchchem.com URL: 1

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL: 5

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: rsc.org URL: 3

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: acs.org URL: 4

Sources

Optimizing reaction temperature and time for 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-arylation of 1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(5-iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine, a critical intermediate often utilized in the development of kinase inhibitors and tau pathology imaging agents 1[1].

Below, we detail the mechanistic causality behind the reaction conditions, provide a self-validating protocol, and address specific troubleshooting scenarios regarding temperature and time optimization.

Mechanistic Foundations & Causality

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) rather than transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann amination).

The Causality of Orthogonality: The target electrophile, 2-fluoro-5-iodopyridine, possesses two halogens. Transition metals (Pd or Cu) will readily undergo oxidative addition into the weaker C–I bond at the 5-position, leading to unwanted polymerization or homocoupling. By strictly utilizing SNAr, we leverage the highly electronegative 2-fluoro group, which strongly activates the C2 position for nucleophilic attack by the deprotonated azaindole, leaving the 5-iodo group completely intact for downstream functionalization2[2].

The "Cesium Effect": Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) is the mandatory base/solvent system3[3]. Cs⁺ is a large, highly polarizable cation. In DMF, it weakly coordinates with the deprotonated pyrrolo[2,3-c]pyridine nitrogen, leaving it as a "naked," highly reactive nucleophile. This lowers the activation energy required to displace the fluoride ion 4[4].

Standard Operating Procedure (Self-Validating Protocol)

This protocol is scaled for 20 g of starting material and includes built-in validation checkpoints to ensure reaction integrity[1].

Reagents:

  • 1H-pyrrolo[2,3-c]pyridine: 20 g (0.17 mol, 1.0 eq)

  • 2-Fluoro-5-iodopyridine: 45 g (0.20 mol, 1.17 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃): 110 g (0.34 mol, 2.0 eq)

  • Anhydrous DMF: 300 mL

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-c]pyridine in anhydrous DMF.

    • Validation Checkpoint: The solution must be completely clear. Any moisture in the DMF will prematurely hydrolyze the fluoropyridine to a pyridinol at elevated temperatures.

  • Reagent Addition: Add 2-fluoro-5-iodopyridine followed by the anhydrous Cs₂CO₃.

  • Atmospheric Control: Purge the flask with Argon for 10 minutes.

  • Thermal Activation: Submerge the flask in a pre-calibrated heating block set strictly to 80 °C . Stir vigorously for 16 hours .

  • In-Process Monitoring (Self-Validation): At the 16-hour mark, sample 50 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Checkpoint: The starting azaindole peak (m/z ~119) should be absent. The product peak (m/z 322.0 [M+H]⁺) must be the dominant signal.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (CsF, unreacted Cs₂CO₃). Concentrate the filtrate under high vacuum to remove the DMF.

  • Purification: Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0.5–3% Methanol in Dichloromethane.

  • Expected Outcome: 1-(5-iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine isolated as a colorless solid (Yield: ~85%).

Optimization Data & Analytics

To prevent deviations, consult the following quantitative matrix which summarizes the causal relationship between temperature, time, and reaction outcomes.

Table 1: Temperature and Time Optimization Matrix

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile / Analytical Observations
6016~40%< 35%High levels of unreacted starting materials. Slow SNAr kinetics.
808~75%~ 65%Moderate unreacted 2-fluoro-5-iodopyridine remains.
80 16 > 95% 82 - 88% Optimal. Clean LC-MS profile, colorless to pale yellow solid.
10016> 95%~ 70%Increased baseline noise on LC-MS; minor deiodination observed.
12024Complete< 40%Severe thermal degradation; dark brown mixture; tar formation.
Reaction Optimization Workflow

SNAr_Optimization Start Reactants: 1H-pyrrolo[2,3-c]pyridine + 2-fluoro-5-iodopyridine Conditions Reagents: Cs2CO3 (2.0 eq), DMF (Inert Atmosphere) Start->Conditions LowTemp Sub-optimal: < 60 °C or < 8 h Conditions->LowTemp OptTemp Optimal: 80 °C for 16 h Conditions->OptTemp HighTemp Harsh: > 110 °C or > 24 h Conditions->HighTemp LowOut Incomplete Conversion (Slow SNAr kinetics) LowTemp->LowOut OptOut Target Compound: 1-(5-iodopyridin-2-yl)- 1H-pyrrolo[2,3-c]pyridine OptTemp->OptOut HighOut Side Reactions: Deiodination & Polymerization HighTemp->HighOut

Fig 1: Temperature and time optimization workflow for SNAr N-arylation.

Troubleshooting & FAQs

Q: Why is my reaction incomplete after 16 hours at 80 °C? A: Incomplete conversion under standard conditions is almost always tied to moisture or poor base solubility. Ensure your DMF is strictly anhydrous (stored over molecular sieves). Water will compete as a nucleophile, converting your 2-fluoro-5-iodopyridine into 5-iodo-pyridin-2-ol. Additionally, ensure your Cs₂CO₃ is finely powdered and oven-dried; clumped base drastically reduces the surface area needed for the initial deprotonation of the pyrrolo[2,3-c]pyridine.

Q: Can I increase the temperature to 120 °C to speed up the reaction to 4 hours? A: No. While SNAr kinetics increase with temperature, exceeding 100 °C introduces severe side reactions. The pyrrolo[2,3-c]pyridine core is sensitive to prolonged thermal stress in the presence of a strong base, leading to polymerization (evidenced by the reaction turning black/tarry). Furthermore, high temperatures increase the risk of nucleophilic attack at the 5-iodo position, destroying the functional handle needed for your downstream steps[1].

Q: I don't have Cesium Carbonate. Can I use Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)? A: Substituting the base will require re-optimizing the time and temperature. K₂CO₃ has significantly lower solubility in DMF than Cs₂CO₃ and provides a less "naked" nucleophile due to tighter ion pairing with K⁺. If using K₂CO₃, you may need to increase the reaction time to 24–36 hours. NaH is a much stronger base and will deprotonate the azaindole instantly, but it can also lead to rapid degradation of the fluoropyridine if the temperature is not carefully controlled (often requiring a drop to 0 °C to 60 °C). Stick to Cs₂CO₃ for the most predictable, clean conversion[3][4].

Q: During workup, I am losing yield during the DMF removal. How can I optimize this? A: DMF has a high boiling point (153 °C). Attempting to remove it on a standard rotary evaporator without a high-vacuum pump will require excessive heating, which degrades the product. If high vacuum is unavailable, alter the workup: dilute the crude post-filtration mixture with a large volume of Ethyl Acetate (EtOAc) and wash it 5 times with a 5% aqueous LiCl solution or brine. The LiCl effectively pulls the DMF into the aqueous layer, allowing you to dry and concentrate the organic layer gently.

References

  • Title: WO2015188368A1 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles Source: Google Patents URL
  • Title: Recent developments in the synthesis of 4-, 5-, 6- and 7-azaindoles Source: ResearchGate URL
  • Title: SYNTHESIS OF NEW RING SYSTEMS Source: IRIS UniPA URL
  • Title: WO2018053267A1 - Inhibitors of the menin-mll interaction Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The N-arylation of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) with 2-fluoro-5-iodopyridine is a critical transformation in the development of kinase inhibitors and BET bromodomain therapeutics.

The primary synthetic challenge here is chemoselectivity : you must form the C–N bond at the highly deactivated pyrrole nitrogen while strictly preserving the labile C–I bond on the pyridine ring for downstream cross-coupling.

System Overview & Mechanistic Pathways

To successfully synthesize this target without generating complex impurity profiles, we must exploit the orthogonal reactivity of the halogenated pyridine. The diagram below illustrates why catalyst-free Nucleophilic Aromatic Substitution (SNAr) is the only viable pathway, and how deviations in base or solvent selection lead to specific failure modes.

SNAr_Optimization SM 1H-pyrrolo[2,3-c]pyridine + 2-Fluoro-5-iodopyridine PathA Path A: Transition Metal Catalysis (Pd/Cu, Heat) SM->PathA Avoid PathB Path B: Weak Base (K2CO3) (Heat, Wet Solvents) SM->PathB Suboptimal PathC Path C: Strong Base (NaH) (0°C to RT, Anhydrous) SM->PathC Optimal Imp1 Dehalogenation & Polymerization PathA->Imp1 Imp2 Hydrolysis (5-Iodopyridin-2-ol) + N6-Regioisomers PathB->Imp2 Prod 1-(5-Iodopyridin-2-yl)- 1H-pyrrolo[2,3-c]pyridine (Target Product) PathC->Prod

Mechanistic pathways comparing SNAr conditions and resulting impurity profiles.

Troubleshooting FAQs

Q1: Why am I seeing significant loss of the iodine atom (dehalogenation) during the coupling?

Causality: Researchers often instinctively reach for Buchwald-Hartwig or Ullmann coupling conditions when performing N-arylation of heterocycles . However, when your electrophile is 2-fluoro-5-iodopyridine, transition metals (Pd, Cu) will rapidly undergo oxidative addition into the weaker, more reactive C–I bond rather than facilitating substitution at the C–F bond . This leads to catastrophic dehalogenation, cross-coupling oligomers, and dead-end pathways. Solution: Abandon transition-metal catalysis for this step. The 2-fluoro position is highly activated by the adjacent pyridine nitrogen, making it a perfect candidate for catalyst-free SNAr. By relying purely on electronic activation, the iodine atom is completely preserved.

Q2: My LC-MS shows a mass corresponding to the product, but NMR reveals a mixture of two isomers. What happened?

Causality: 1H-pyrrolo[2,3-c]pyridine is an ambident nucleophile. The pyrrole nitrogen (N1) has a pKa of ~15, making it the thermodynamically preferred site for deprotonation and arylation . However, if deprotonation is incomplete (e.g., using a weak base like K2CO3, whose conjugate acid has a pKa of ~10.3), the neutral pyridine nitrogen (N6) can competitively attack the electrophile, generating unwanted N6-regioisomers. Solution: Use a strong, irreversible base like Sodium Hydride (NaH) to quantitatively generate the N1-anion before introducing the electrophile. Ensure you are using a polar aprotic solvent with a high dielectric constant (like DMF) to heavily solvate the Na⁺ counter-ion, leaving the N1 anion "naked" and kinetically dominant.

Q3: I am observing a large amount of 5-iodopyridin-2-ol. How do I prevent this?

Causality: If your LC-MS shows a massive peak at m/z ~221, your reaction is wet. Hydroxide ions (OH⁻), generated from trace water reacting with your base, are significantly smaller and more nucleophilic than the bulky azaindole anion. They will rapidly attack the C2-fluoro position, yielding the hydrolyzed byproduct. Solution: Rigorous anhydrous technique is non-negotiable. Use Sure/Seal™ solvents, flame-dried glassware, and fresh NaH.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting impurity profiles, validating the choice of NaH/DMF at low temperatures.

BaseSolventTemp (°C)Conversion (%)Impurity Profile (Hydrolysis / Dehalogenation / Regioisomer)Mechanistic Rationale
K2CO3MeCN80< 30%High / Low / HighIncomplete deprotonation allows N6 attack; heating promotes degradation.
Cs2CO3DMF6085%Moderate / Low / ModerateBetter solubility and cation effect, but residual water in Cs₂CO₃ causes hydrolysis.
Pd₂(dba)₃ / NaOtBuToluene100N/AHigh / High / HighOxidative addition at C–I bond outcompetes C–F substitution.
NaH (60%) DMF (Anhydrous) 0 to 25 > 95% Low / None / Low Quantitative deprotonation of N1; low temp prevents side reactions.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are built into the steps to ensure mechanistic success before proceeding.

Reagents Required:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • 2-Fluoro-5-iodopyridine (1.05 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous DMF (0.2 M relative to azaindole)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Anion Generation (Validation Step): Add 1H-pyrrolo[2,3-c]pyridine and anhydrous DMF to the flask. Cool the solution to 0 °C using an ice bath. Add NaH portion-wise.

    • Self-Validation Checkpoint: You must observe immediate bubbling (H₂ gas evolution). The solution will typically darken. Stir at 0 °C for 30 minutes until gas evolution completely ceases, confirming quantitative generation of the N1-anion.

  • Electrophile Addition: Dissolve 2-fluoro-5-iodopyridine in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes to prevent localized exotherms.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the highly UV-active azaindole starting material.

  • Quench and Phase Separation: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Dilute with Ethyl Acetate (EtOAc).

  • The 5% LiCl Wash (Critical Purification Step): DMF is highly soluble in EtOAc and will ruin your chromatography. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3x). The high solvation energy of Li⁺ in DMF forces the DMF into the aqueous phase, leaving a pristine organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine.

References

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at:[Link]

  • Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society. Available at:[Link]

  • Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. Available at:[Link]

Overcoming steric hindrance in 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of complex, sterically demanding heterocyclic scaffolds. The molecule 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine presents a unique set of steric and electronic hurdles. While the 5-iodo position is theoretically primed for oxidative addition, the adjacent electronic environment of the pyridine ring, combined with the bulky pyrrolo[2,3-c]pyridine core at the 2-position, creates a highly demanding microenvironment for transition-metal catalysis.

When coupling this scaffold with sterically hindered partners (e.g., ortho-substituted arylboronic acids or bulky secondary amines), standard catalytic systems often fail. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these specific steric barriers.

Troubleshooting & FAQs

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing to couple sterically hindered amines to the 5-iodo position of this scaffold? A1: The failure is rooted in the mechanistic limitations of first-generation catalysts. In Buchwald-Hartwig aminations, the transmetalation step is highly sensitive to steric hindrance around the palladium center[1]. The bulky pyrrolo[2,3-c]pyridine core restricts the trajectory of the incoming amine. Furthermore, simple phosphines like PPh₃ cannot stabilize the low-coordinate Pd(0) species required to force the reductive elimination step. You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or BrettPhos. These ligands compress the Ar-Pd-N bond angle, effectively forcing the reductive elimination step and preventing the catalyst from resting in an inactive state[2].

Q2: I am observing catalyst precipitation (black solid) and the reaction stalls at ~30% conversion. What is causing this? A2: You are experiencing iodide inhibition . While aryl iodides are generally highly reactive toward oxidative addition, the resulting iodide anion can bridge two palladium centers. This forms a stable, off-cycle dimeric Pd(II) complex that precipitates out of solution as palladium black[1]. To overcome this, use a Pd G3 or G4 precatalyst to ensure rapid generation of the active monomeric L-Pd(0) species. Additionally, switching to a more polar solvent (like t-amyl alcohol) or adding a halide scavenger (e.g., AgOTf) can disrupt the dimer and keep the catalyst in the active cycle.

Q3: How does steric hindrance affect the oxidative addition step for this specific iodopyridine? A3: Counterintuitively, severe steric hindrance does not always inhibit oxidative addition; in some cases, it can actually accelerate it. Recent mechanistic studies demonstrate that highly hindered aryl halides can undergo activation via a 1-electron radical pathway rather than the traditional 2-electron concerted oxidative addition[3]. When designing your reaction, utilizing a highly bulky ligand (like t-BuXPhos) leverages this "sterically induced acceleration," driving the initial activation of the 5-iodopyridine even at lower temperatures[3].

Q4: How do I optimize the base and solvent to prevent side reactions with the pyrrolo[2,3-c]pyridine core? A4: Strong bases like NaOtBu (pKaH = 19) can lead to decomposition of base-sensitive heterocycles or cause unwanted side reactions[1]. For this scaffold, weaker bases such as Cs₂CO₃ or K₃PO₄ are highly recommended[1]. When combined with a protic solvent like t-amyl alcohol or a biphasic system (e.g., Toluene/H₂O), these bases facilitate the transmetalation step without degrading the pyrrolopyridine core.

Mechanistic & Troubleshooting Workflows

Troubleshooting Start Reaction Stalled / Low Yield Check1 Is starting iodide consumed? Start->Check1 OxAdd Address Iodide Inhibition (Use Pd G3 + Ag salts) Check1->OxAdd No (Stalled) Check2 Identify Side Products Check1->Check2 Yes TransMet Optimize Transmetalation (Switch to K3PO4/H2O) Check2->TransMet Protodeboronation RedElim Force Reductive Elimination (Use RuPhos/BrettPhos) Check2->RedElim Off-target Amination

Logical workflow for troubleshooting sterically hindered cross-coupling reactions.

CatalyticCycle Pd0 L-Pd(0) PdII_Ox L-Pd(II)-Ar(I) Pd0->PdII_Ox Oxidative Addition (Steric Acceleration) PdII_TM L-Pd(II)-Ar(Nu) PdII_Ox->PdII_TM Transmetalation (Base-assisted) PdII_TM->Pd0 Reductive Elimination (Bulky Ligand Forced)

Palladium catalytic cycle emphasizing steric effects at each elementary step.

Quantitative Data: Catalyst System Screening

The following table summarizes the optimization landscape for coupling 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine with a sterically hindered secondary amine.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Primary Issue
Pd(OAc)₂PPh₃NaOtBuToluene100< 5%Catalyst poisoning / No transmetalation
Pd₂(dba)₃BINAPCs₂CO₃Dioxane10015%Iodide inhibition (dimer formation)
RuPhos Pd G3RuPhosLHMDSTHF6545%Base-induced substrate degradation
RuPhos Pd G3 RuPhos K₃PO₄ t-AmylOH 80 > 95% Optimal (Self-validating system)
Standard Operating Procedure: Sterically Hindered Amination

Protocol: Buchwald-Hartwig Amination of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine This protocol is designed as a self-validating system: the use of a Pd G3 precatalyst ensures a strict 1:1 ratio of active Pd(0) to ligand, eliminating the unpredictable variables associated with in situ catalyst generation.

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading (Solid Setup): Add 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 equiv, 0.5 mmol), the sterically hindered amine (1.2 equiv, 0.6 mmol), RuPhos Pd G3 precatalyst (2 mol%), RuPhos ligand (2 mol%), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

    • Causality Note: Adding an extra equivalent of the RuPhos ligand relative to the precatalyst prevents the formation of inactive Pd-bis(amine) complexes during the initial activation phase.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 2.5 mL of anhydrous, degassed t-amyl alcohol.

    • Causality Note:t-Amyl alcohol is chosen over toluene because its higher polarity helps solubilize the intermediate cationic Pd species, mitigating iodide-induced precipitation[1].

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive argon pressure. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon complete consumption of the iodopyridine, cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

References
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC - NIH. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine and its Bromopyridine Analogue

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The choice of starting materials for palladium-catalyzed cross-coupling reactions profoundly impacts reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine and its corresponding bromopyridine derivative.

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds. Its functionalization through cross-coupling reactions opens avenues for the synthesis of novel drug candidates. This guide will delve into the comparative efficiency of the iodo- and bromo-substituted derivatives in three of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between these two halopyridine derivatives lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-heterocycle to the Pd(0) catalyst.

The lower bond energy of the C-I bond facilitates a more rapid oxidative addition

Comprehensive HPLC Method Validation Guide for 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine Purity: C18 vs. PFP Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors[1]. Accurate purity determination of this intermediate is critical in drug development, as des-iodo byproducts and positional isomers (e.g., 4-iodo variants) can drastically alter the pharmacological profile and toxicity of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating, step-by-step HPLC method validation protocol aligned with the latest ICH Q2(R2) guidelines[2].

Analyte Profiling & Analytical Challenges

Developing a robust chromatographic method requires a deep understanding of the analyte's physicochemical properties:

  • Basic Nitrogens: The pyrrolo[2,3-c]pyridine core contains basic nitrogen atoms. On traditional silica-based columns, these basic sites interact with residual acidic silanols, leading to severe peak tailing and band broadening.

  • Halogenated Moiety: The 5-iodopyridin-2-yl group introduces a bulky, highly polarizable iodine atom.

Causality in Column Selection: Why do standard methods fail? Alkyl phases (like C18) rely almost exclusively on hydrophobic partitioning. While they retain the compound, they often fail to resolve the 5-iodo target from its 4-iodo isomer or des-iodo precursors because the hydrophobic difference between these species is negligible.

To solve this, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal selectivity: the electron-deficient fluorinated ring engages in π−π interactions with the electron-rich pyrrolopyridine core, while the fluorine atoms participate in specific dipole-dipole interactions and halogen bonding with the iodine atom[3].

Selectivity Analyte 1-(5-Iodopyridin-2-YL)-1H- pyrrolo[2,3-C]pyridine C18 Standard C18 Phase (Hydrophobic Partitioning) Analyte->C18 PFP PFP Phase (Halogen Bonding & π-π) Analyte->PFP Res1 Poor Isomer Resolution (Rs < 1.5) C18->Res1 Res2 High Isomer Resolution (Rs > 2.5) PFP->Res2

Fig 1. Selectivity comparison between C18 and PFP phases for halogenated heterocycles.

Method Comparison: Standard C18 vs. Optimized PFP

To objectively evaluate performance, we compared a standard fully end-capped C18 column against a non-end-capped PFP column using an identical mobile phase gradient.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (100 mm × 3.0 mm, 1.8 µm)Optimized PFP (100 mm × 3.0 mm, 1.8 µm)
Retention Time (RT) 4.2 min5.8 min
Peak Asymmetry ( As​ ) 1.6 (Significant Tailing)1.1 (Excellent Symmetry)
Resolution ( Rs​ ) from Des-iodo 1.2 (Co-elution risk)3.4 (Baseline resolution)
Theoretical Plates ( N ) 8,50014,200

Data Analysis: The PFP column not only achieved baseline resolution ( Rs​>2.0 ) but also corrected the peak tailing observed on the C18 column. The highly electronegative PFP surface repels the protonated basic sites of the pyrrolopyridine core, sharpening the peak and increasing theoretical plates.

Experimental Workflows & Protocols

To ensure scientific integrity, the following step-by-step protocol incorporates a System Suitability Test (SST) as a self-validating mechanism before any sample analysis begins.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0, ensuring the basic nitrogens of the pyrrolopyridine core are fully protonated. This locks the analyte into a single ionization state, preventing mixed-mode retention and band broadening.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: Water/Acetonitrile (90:10, v/v).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting) that occurs when samples are injected in a solvent stronger than the mobile phase.

  • Standard Preparation: Dissolve 10 mg of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine reference standard in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

Phase 2: Instrument Setup
  • Column: PFP, 100 mm × 3.0 mm, 1.8 µm.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

  • Gradient Program: 0-1 min (10% B), 1-7 min (10% to 90% B), 7-9 min (90% B), 9-9.1 min (90% to 10% B), 9.1-12 min (10% B for re-equilibration).

Phase 3: System Suitability Testing (SST) - The Self-Validating Step

Inject a resolution mixture containing the target analyte and its known des-iodo impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( As​ ) ≤1.5 , %RSD of peak area (n=5) ≤2.0% . Do not proceed with sample analysis unless the system passes these criteria.

ICH Q2(R2) Method Validation Parameters

The optimized PFP method was validated in strict accordance with the ICH Q2(R2) guidelines for analytical procedures[4].

Validation SST System Suitability (Rs > 2.0, Tailing < 1.5) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Rep Final ICH Q2(R2) Validation Report Rob->Rep

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterExperimental DesignAcceptance CriteriaPFP Method ResultStatus
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light)No interference at target RT; Purity Angle < ThresholdNo co-eluting peaks detectedPass
Linearity 5 concentration levels from 25% to 150% of nominalCorrelation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Precision 6 replicate injections of 100% standard (Intra-day)%RSD of Peak Area ≤2.0% %RSD = 0.65%Pass
Accuracy Spike recovery at 50%, 100%, and 150% levelsMean Recovery 98.0% - 102.0%99.4% (at 100% level)Pass
Robustness Deliberate variations: Flow ( ± 10%), Temp ( ± 5°C) Rs​≥2.0 maintainedLowest Rs​=3.1 Pass

Conclusion

For highly functionalized halogenated heterocycles like 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, traditional C18 methods fall short in resolving critical isomeric and des-halogenated impurities. By transitioning to a PFP stationary phase, analysts can leverage halogen bonding and π−π interactions to achieve superior selectivity. When coupled with a rigorously validated ICH Q2(R2) protocol, this method provides a robust, self-validating system ensuring the highest standards of API purity for drug development.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns . Agilent Technologies Application Note. Available at: [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative Reactivity Guide: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine vs. Standard Indole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from standard indoles to azaindoles (pyrrolopyridines) represents a fundamental shift in heterocyclic reactivity, driven by the need for improved pharmacokinetic properties and novel intellectual property space in drug discovery. This guide provides an in-depth comparative analysis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine —an N-heteroaryl substituted 6-azaindole—against standard indole analogs. By profiling their electronic properties, we elucidate the causality behind their divergent behaviors in Electrophilic Aromatic Substitution (EAS) and transition-metal-catalyzed cross-coupling reactions.

Structural and Electronic Profiling

To understand the reactivity of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, we must deconstruct its two primary structural components compared to a standard indole:

The 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine)

Standard indoles feature an electron-rich pyrrole ring fused to a benzene ring, making them highly susceptible to EAS, preferentially at the C-3 position where the Wheland intermediate retains full benzene aromaticity[1],[2]. In contrast, the 6-azaindole core replaces a CH group with a highly electronegative pyridine nitrogen. This nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring[3]. Consequently, the nucleophilicity of the C-3 position is drastically reduced[4].

The N-(5-Iodopyridin-2-yl) Substituent

Standard N-alkyl or N-H indoles maintain high electron density. However, attaching a 5-iodopyridin-2-yl group to the N1 position introduces two competing reactive dynamics:

  • Core Deactivation: The electron-deficient pyridyl ring further withdraws electron density from the azaindole core, rendering EAS even more sluggish than in an unsubstituted 6-azaindole.

  • Orthogonal Cross-Coupling Handle: The carbon-iodine (C-I) bond on the pyridine ring possesses a low bond dissociation energy (~65 kcal/mol). This creates a highly selective site for Pd(0) oxidative addition, enabling rapid cross-coupling reactions without interfering with the heterocyclic core[5],[6].

Reactivity Indole Standard Indole (Electron-Rich Core) EAS_Fast Rapid EAS at C-3 (High HOMO Energy) Indole->EAS_Fast Electrophilic Attack Azaindole 6-Azaindole Core (Electron-Deficient) EAS_Slow Sluggish EAS at C-3 (Lowered HOMO) Azaindole->EAS_Slow Pyridine N-effect Target 1-(5-Iodopyridin-2-YL)- 1H-pyrrolo[2,3-C]pyridine Target->EAS_Slow N-Aryl Deactivation CrossCoupling Rapid Pd-Catalyzed Cross-Coupling at C-I Target->CrossCoupling Oxidative Addition

Electronic effects dictating the divergent reactivity pathways of indole vs azaindole derivatives.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

When subjected to halogenation (e.g., bromination via N-Bromosuccinimide), standard indoles react almost instantaneously at room temperature. The 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, however, exhibits profound resistance. The combined electron-withdrawing effects of the 6-aza nitrogen and the N1-pyridyl group require elevated temperatures or stronger Lewis acid catalysis to achieve C-3 functionalization.

Transition-Metal Catalyzed Cross-Coupling

The standout feature of the target compound is its performance in Suzuki-Miyaura and Sonogashira couplings. While standard indoles require pre-functionalization (e.g., pre-halogenation at C-2 or C-3) to participate as electrophiles in cross-coupling, the target molecule is pre-primed. The 5-iodopyridyl motif undergoes rapid oxidative addition with Palladium catalysts, allowing for modular extension of the molecule while leaving the azaindole core intact[5].

Quantitative Data Comparison
Property / Reaction TypeStandard Indole (Unsubstituted)1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridineCausality / Mechanism
C-3 Nucleophilicity Extremely HighLowPyridine nitrogen depletes π-electron density from the pyrrole ring[3].
EAS (Bromination) Rate < 5 mins at 25°C> 12 hours at 25°C (often requires heat)Lowered HOMO energy stabilizes the core against electrophilic attack.
Pd-Catalyzed Suzuki Coupling N/A (Requires pre-halogenation)High yield (< 2 hours at 80°C)Weak C-I bond on the electron-deficient pyridyl ring accelerates oxidative addition[5].
Regioselectivity C-3 (EAS)Pyridyl C-5 (Cross-Coupling)Orthogonal reactivity allows selective functionalization of the N-substituent.

Experimental Protocols & Workflows

To validate the theoretical reactivity profiles, the following self-validating protocols demonstrate the orthogonal reactivity of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine.

Workflow Start Substrate: Iodopyridyl-Azaindole PathA Protocol 1: Pd(PPh3)4, Ar-B(OH)2 K2CO3, 80°C Start->PathA PathB Protocol 2: NBS, DMF, 25°C Start->PathB ResultA Suzuki Product (High Yield, Fast) PathA->ResultA ResultB C-3 Brominated Product (Low Yield, Slow) PathB->ResultB

Experimental workflow demonstrating orthogonal cross-coupling vs. EAS reactivity.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 5-Iodopyridyl Motif

This protocol exploits the highly reactive C-I bond, establishing a self-validating system where the azaindole core remains untouched, proving its relative inertness to these conditions[5],[6].

Reagents:

  • 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the substrate, phenylboronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst degradation.

  • Catalyst Addition: Backfill with Argon and quickly add Pd(PPh3)4. Causality: Adding the catalyst post-degassing ensures maximum active Pd(0) species for the critical oxidative addition step into the C-I bond.

  • Reaction Execution: Heat the mixture to 80°C for 2 hours. Monitor via TLC or LC-MS. The electron-deficient nature of the pyridyl ring accelerates the transmetalation and reductive elimination steps.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate the C-I functionalized product.

Protocol 2: Comparative C-3 Bromination (EAS)

This protocol highlights the deactivated nature of the 6-azaindole core. Running this in parallel with a standard indole will visually and analytically demonstrate the kinetic differences.

Reagents:

  • 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DMF at 0°C under Argon.

  • Electrophile Addition: Add NBS portion-wise in the dark. Causality: NBS provides a controlled, low-concentration source of electrophilic bromine (Br+), preventing over-halogenation.

  • Monitoring: Allow the reaction to warm to 25°C. While a standard indole would consume the NBS within minutes, LC-MS tracking of this target will show minimal conversion after several hours due to the HOMO-lowering effect of the 6-aza and N-pyridyl groups[3].

  • Forced Conversion (Optional): To force the reaction to completion, elevated temperatures (60°C) or the addition of a Lewis acid catalyst may be required, validating the core's high activation energy barrier for EAS.

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole Source: Chemistry StackExchange (Referencing Joule and Mills' Heterocyclic Chemistry) URL:[Link]

  • Understanding the electrophilic aromatic substitution of indole Source: Henry Rzepa's Blog (Imperial College London) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis of polycyclic heteroaromatic hydrocarbons by Pd-catalyzed cross-coupling reactions Source: RosDok (University of Rostock) URL:[Link]

  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme-Connect (Science of Synthesis) URL:[Link]

Sources

In Vivo Efficacy Comparison of 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The in vivo quantification of neurofibrillary tangles (NFTs)—composed of hyperphosphorylated tau protein—is a critical biomarker for staging Alzheimer’s disease (AD) and evaluating disease-modifying therapeutics[1]. Historically, first-generation tau radiotracers suffered from off-target binding and suboptimal pharmacokinetics[2].

The discovery of the pyrrolo[2,3-c]pyridine class, specifically utilizing the 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine scaffold, represented a paradigm shift in tau imaging[3]. The strategic placement of the iodine atom at the 5-position of the pyridine ring serves a dual purpose: it acts as a high-affinity binding moiety and provides a versatile synthetic handle for radioiodination (e.g., 123 I for SPECT, 124 I for PET) or cross-coupling to yield 18 F-labeled derivatives like MK-6240[1]. This guide objectively compares the in vivo efficacy of this scaffold against legacy alternatives and provides a self-validating experimental framework for preclinical evaluation.

Mechanistic Pathway of Target Engagement

G A Tau Hyperphosphorylation B Paired Helical Filaments A->B Aggregation C Neurofibrillary Tangles B->C Maturation D Pyrrolo[2,3-c]pyridine Binding C->D High-Affinity Interaction E PET/SPECT Signal Output D->E In Vivo Quantification

Fig 1. Mechanistic pathway of tau aggregation and subsequent in vivo tracer binding.

In Vivo Efficacy & Pharmacokinetics Comparison

When evaluating tau-targeted drug candidates, in vivo efficacy is defined by three parameters: target affinity ( Kd​ ), selectivity (absence of off-target binding), and kinetic properties (rapid brain penetration followed by fast washout from target-poor regions)[2].

Quantitative Data Summary
Tracer Class / CandidatePrimary TargetBinding Affinity ( Kd​ )Off-Target Binding LiabilitiesBrain Penetration (Peak SUV)Washout Rate (Normal Tissue)
Pyrrolo[2,3-c]pyridine derivatives NFTs (Tau)~0.1 – 0.5 nMMinimal (Negligible MAO-A/B)High (>3.0 in NHPs)Rapid
18 F-Flortaucipir (AV-1451) NFTs (Tau)~0.5 – 1.0 nMHigh (MAO-A, Neuromelanin)Moderate-High (~2.5)Moderate
18 F-THK5351 NFTs (Tau)~2.9 nMHigh (MAO-B in astrogliosis)HighSlow (Confounds signal)
11 C-PBB3 Broad Tauopathies~2.5 nMRapid peripheral sulfationModerate (~1.5)Rapid

Comparative Insights: Unlike legacy tracers such as 18 F-Flortaucipir and 18 F-THK5351, which suffer from off-target binding to monoamine oxidases (MAO-A and MAO-B)[2], the 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine derivatives exhibit exquisite selectivity[1]. In non-human primates (NHPs), these candidates demonstrate rapid blood-brain barrier (BBB) penetration and a stable volume of distribution ( VT​ ), making them superior for longitudinal quantification without confounding signals from astrogliosis or neuromelanin[4].

Experimental Protocols: In Vivo Evaluation

As a Senior Application Scientist, I emphasize that generating trustworthy in vivo data requires a self-validating experimental design. The following protocol ensures that the observed signal is driven exclusively by true target engagement.

Step-by-Step Methodology

Step 1: Radiotracer Formulation and Quality Control

  • Action: Formulate the radiolabeled 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine candidate in a physiologically compatible vehicle (e.g., ≤10% ethanol in sterile saline).

  • Causality: Highly lipophilic tracers can form micro-aggregates. Proper formulation ensures the tracer remains in true solution, preventing micro-emboli in the pulmonary capillaries which would artificially alter the biodistribution and reduce brain input.

Step 2: Dynamic PET/SPECT Acquisition

  • Action: Administer the tracer intravenously to transgenic tau models (e.g., rTg4510 mice) or NHPs, immediately initiating a 120-minute dynamic emission scan.

  • Causality: A dynamic scan captures both the initial perfusion phase (0–5 mins) and the subsequent specific retention/washout phase (30–120 mins). This temporal resolution is strictly required for accurate compartmental kinetic modeling.

Step 3: Arterial Blood Sampling (AIF Measurement)

  • Action: Collect serial arterial blood samples and perform radio-HPLC to quantify the intact parent tracer fraction.

  • Causality: Radiotracers undergo in vivo metabolism. Measuring the intact parent fraction in arterial plasma provides the true Arterial Input Function (AIF). Without this, radiometabolites crossing the BBB could be falsely attributed to specific target binding.

Step 4: Self-Validating Homologous Blockade

  • Action: In a parallel cohort, administer a saturating dose (1 mg/kg) of the unlabeled ('cold') 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine compound 15 minutes prior to radiotracer injection.

  • Causality: This step creates a self-validating system. By pre-occupying the tau binding sites, the radiotracer should only exhibit non-displaceable binding. A statistically significant reduction in the Standardized Uptake Value (SUV) in target-rich regions validates the assay's specificity and confirms that the signal is not an artifact of off-target accumulation[4].

Workflow Step1 Radiotracer Formulation (e.g., 124I/18F labeling) Step3 Dynamic PET/SPECT Imaging (0-120 mins post-injection) Step1->Step3 Step2 Animal Model Preparation (Transgenic Tau Mice / NHPs) Step2->Step3 Step5 Kinetic Modeling (2-Tissue Compartment Model) Step3->Step5 Step4 Arterial Blood Sampling (Metabolite Correction & AIF) Step4->Step5 Step6 Homologous Blockade (Self-Validation of Specificity) Step5->Step6

Fig 2. Standardized in vivo workflow for evaluating tau-targeted radiopharmaceuticals.

Conclusion

The 1-(5-Iodopyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine scaffold represents a best-in-class structural foundation for tau imaging. By eliminating the off-target MAO liability inherent to earlier generations and optimizing the kinetic washout profile, candidates derived from this core provide a highly accurate, dynamic range for quantifying neurofibrillary tangles in vivo.

References

  • Title: Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles (WO2015191506A2)
  • Title: Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs) Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles Source: Journal of Nuclear Medicine URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Hazard Assessment: A Proactive Approach to Safety

  • Iodinated Pyridine Derivatives: Compounds containing these structures are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

  • Heterocyclic Compounds: This broad class of molecules exhibits a wide range of biological activities and potential toxicities.[4][5][6] Some nitrogen-containing heterocyclic compounds are classified as human carcinogens.[5]

  • Pyrrolopyridines: This fused ring system is found in various biologically active compounds, and its derivatives can have diverse pharmacological effects.[6]

Given these characteristics, it is prudent to handle 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.

Primary Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Before any handling of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine, ensure that appropriate engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

  • Ventilation: Ensure your laboratory has adequate general ventilation.[7][8]

  • Safety Shower and Eyewash Station: These should be readily accessible and tested regularly.[1][10]

Personal Protective Equipment (PPE) Selection: A Task-Based Approach

The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed. The following table provides guidance on the appropriate PPE for handling 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields or chemical splash goggles.[1]Nitrile or neoprene gloves.[7][8]Fully buttoned laboratory coat.[9]Not required if handled in a certified fume hood.
Preparing Solutions Chemical splash goggles or a face shield.[9]Nitrile or neoprene gloves.[7]Chemical-resistant apron over a laboratory coat.[11]Not required if handled in a certified fume hood.
Running Reactions Chemical splash goggles or a face shield.[9]Nitrile or neoprene gloves.[7][9]Laboratory coat.[9]Not required if handled in a certified fume hood.
Handling Large Quantities (>10g) Face shield over chemical splash goggles.[9]Heavy-duty nitrile or butyl rubber gloves.[11]Chemical-resistant apron over a laboratory coat.[11]Consider a respirator if there is a potential for aerosolization outside of a fume hood.[11]
A Deeper Look at Glove Selection

While nitrile gloves are an excellent general-purpose choice, it is crucial to inspect them for any signs of degradation, tears, or punctures before each use.[9][11] For prolonged handling or in the event of a spill, consider double-gloving or using gloves with a longer cuff.

Step-by-Step Handling Protocol

Adherence to a standardized operational plan is critical for ensuring safety and reproducibility.

Preparation

  • Review the Protocol: Before beginning any work, thoroughly review your experimental protocol and this safety guide.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Inspect Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your gloves.

Handling

  • Weighing: Carefully weigh the solid 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine in the fume hood on a tared weigh boat or paper.

  • Transfer: Gently transfer the solid to your reaction vessel, avoiding the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solvent to the solid, ensuring the vessel is appropriately sized to prevent splashing.

Cleanup and Disposal

  • Decontaminate: Clean any contaminated glassware and surfaces with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and solvents, in a designated hazardous waste container.[10]

  • Remove PPE: Remove your PPE in the correct order: gloves, then your lab coat, and finally your eye protection.

  • Wash Hands: Wash your hands thoroughly with soap and water.[1][10]

PPE_Decision_Workflow start Start: Handling 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine fume_hood Is a certified chemical fume hood available? start->fume_hood stop Do not proceed. Consult with EHS. fume_hood->stop No ppe_selection Select appropriate PPE (Lab coat, gloves, eye protection) fume_hood->ppe_selection Yes task_assessment Assess the task: - Weighing solid - Preparing solution - Running reaction ppe_selection->task_assessment weighing Standard PPE: - Safety glasses - Nitrile gloves - Lab coat task_assessment->weighing Weighing solution Enhanced PPE: - Goggles/Face shield - Nitrile gloves - Lab coat & Apron task_assessment->solution Solution Prep reaction Standard PPE: - Goggles - Nitrile gloves - Lab coat task_assessment->reaction Reaction spill_disposal Follow spill and disposal protocols weighing->spill_disposal solution->spill_disposal reaction->spill_disposal end End of Procedure spill_disposal->end

Caption: PPE selection workflow for handling 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine.

Spill and Emergency Procedures

Even with the best precautions, accidents can happen. Being prepared is key to mitigating any potential harm.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][10] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Disposal

Proper disposal of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[3][10]

  • Waste Collection: All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container should be disposed of in accordance with institutional and local regulations.[9]

By integrating these principles of hazard assessment, engineering controls, and meticulous work practices, you can confidently and safely advance your research with 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Hydroxy-5-iodopyridine. Fisher Scientific.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • ChemScene. (2026, January 5).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-5-iodopyridine. Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2025, October 26). Safety Data Sheet: 2-Amino-5-iodopyridine. Tokyo Chemical Industry.
  • TCI Chemicals. (2025, May 14). Safety Data Sheet: 2-Chloro-5-iodopyridine. TCI Chemicals.
  • Carl ROTH. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine. BenchChem.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. University of Arizona.
  • Merck Millipore. (2021, March 15).
  • PubMed. (n.d.). Iodine heterocycles: [125I] and [131I] ortho-iodosophenylphosphoric acid. PubMed.
  • EVALUATION OF SCHITOSOMICIDAL AND LEISHMANICIDAL ACTIVITIES FROM Lagerstroemia Tomentosa STEMS EXTRACT AND PHYTOCHEMICAL CONTEN. (2016, April 15). review article on importance of heterocyclic compounds.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
  • Centers for Disease Control and Prevention. (2011, August 7). Heterocyclic Compounds: Health Hazards. CDC.
  • Indian Journal of Heterocyclic Chemistry. (2021, August 1).
  • NextSDS. (n.d.).
  • MDPI. (2021, April 11).
  • CymitQuimica. (n.d.). CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol. CymitQuimica.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。